Boc-Asp(Ome)-Ome
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXUYFITVOWQNH-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451393 | |
| Record name | (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55747-84-7 | |
| Record name | (-)-Dimethyl (2S)-2-[(tert-butoxycarbonyl)amino]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Asp(OMe)-OMe: A Strategic Building Block in Peptide Synthesis
Introduction: Navigating the Challenges of Aspartic Acid in Peptide Synthesis
In the precise and demanding field of peptide synthesis, the incorporation of aspartic acid (Asp) residues presents a significant challenge due to the propensity of its side-chain carboxyl group to initiate side reactions. The most notorious of these is the formation of aspartimide, a cyclic imide intermediate that can lead to a mixture of desired α-peptides, undesired β-peptides, and racemized products. This side reaction not only complicates purification but can also compromise the biological activity of the final peptide. Therefore, the strategic selection of protecting groups for both the α-amino and the side-chain carboxyl functions of aspartic acid is paramount to the success of the synthesis.
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-aspartic acid dimethyl ester, commonly referred to as Boc-Asp(OMe)-OMe. This derivative, with its unique protection scheme, offers a potential solution to mitigate the challenges associated with aspartic acid incorporation. We will delve into its chemical properties, structure, a representative synthesis protocol, and its strategic application in peptide chemistry, with a particular focus on the rationale behind its design to prevent undesirable side reactions.
Chemical Properties and Structure of this compound
This compound is a derivative of L-aspartic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and both the α-carboxyl and the side-chain β-carboxyl groups are protected as methyl esters (OMe).
Structure:
An In-depth Technical Guide to the Function of Boc-Asp(Ome)-Ome in Peptide Synthesis
Introduction: The Imperative of Control in Peptide Synthesis
In the intricate field of peptide synthesis, the ultimate goal is the precise, stepwise assembly of amino acids into a defined sequence. This endeavor is fundamentally a challenge of chemical selectivity. With each amino acid possessing at least two reactive functional groups—an amine and a carboxylic acid—and many featuring reactive side chains, uncontrolled polymerization is an ever-present risk. The strategic use of protecting groups is, therefore, not merely a convenience but the foundational principle upon which modern peptide synthesis is built.[1][2]
This guide provides a deep dive into the function and application of a specific, fully protected amino acid derivative: Boc-Asp(Ome)-Ome . We will deconstruct its molecular architecture, elucidate its role within the broader context of solid-phase peptide synthesis (SPPS), and critically analyze how its unique protection scheme addresses one of the most persistent challenges in the synthesis of aspartic acid-containing peptides.
Deconstructing the Molecule: A Trifecta of Protection
This compound, or N-(tert-butyloxycarbonyl)-L-aspartic acid α,β-dimethyl ester, is a derivative of aspartic acid where all three of its reactive functional groups are temporarily masked.[3][4] Understanding the role of each protecting group is crucial to grasping its function.
-
N-α-Boc (tert-butyloxycarbonyl) Group: This carbamate-based group protects the α-amino function of the aspartic acid backbone.[5] The Boc group is the cornerstone of the "Boc/Bzl" protection strategy. Its key characteristic is its lability to moderately strong acids, such as trifluoroacetic acid (TFA), which allows for its selective removal at each cycle of peptide synthesis without disturbing other, more robust protecting groups.[6][7][8]
-
α-Ome (α-methyl ester) Group: This group protects the α-carboxylic acid, the very site that will form a peptide bond with the next amino acid in the sequence. In the context of this compound as a standalone reagent, this protection prevents self-polymerization. For incorporation into a growing peptide chain, the α-carboxyl group must first be deprotected or, more commonly, one would start with Boc-Asp(Ome)-OH to activate the free α-carboxyl for coupling. However, the fully protected this compound is a stable intermediate and finds use in specific solution-phase strategies.
-
β-Ome (β-methyl ester) Group: This ester protects the carboxylic acid function on the side chain of aspartic acid. This is arguably the most critical feature for mitigating unwanted side reactions. The choice of the side-chain protecting group for aspartic acid is a pivotal decision in any peptide synthesis strategy, directly impacting the purity and yield of the final product.
Caption: Structure of this compound highlighting its three protecting groups.
The Primary Role: A Building Block in Boc-SPPS
The Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS) utilizes the principle of graded acid lability. The temporary N-α-Boc group is removed with moderate acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based, hence "Bzl") and the resin linker require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for final cleavage.[7][8][9]
A derivative like Boc-Asp(OMe)-OH (with a free α-carboxyl group) is the direct precursor used for incorporation. The synthesis cycle follows a validated, repetitive workflow.
Experimental Protocol: Incorporation of Boc-Asp(OMe)-OH in Boc-SPPS
-
Resin Preparation: Start with the peptide-resin, which has a free N-terminal amine from the previously coupled amino acid. Swell the resin in a suitable solvent like Dichloromethane (DCM).
-
Boc Deprotection (of the growing chain):
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[6] This cleaves the Boc group from the N-terminal amino acid of the growing peptide chain, exposing a new amine for the next coupling reaction.
-
The mechanism involves protonation of the Boc carbonyl, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which decarboxylates to release the free amine.[6]
-
Wash the resin thoroughly with DCM and a neutralization solution (e.g., 5-10% Diisopropylethylamine (DIPEA) in DCM) to neutralize the resulting ammonium salt.
-
-
Coupling of Boc-Asp(OMe)-OH:
-
In a separate vessel, pre-activate Boc-Asp(OMe)-OH (typically 3-5 equivalents relative to resin loading). A common activation method is the use of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[7]
-
Add the activated amino acid solution to the washed, neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative method like the ninhydrin (Kaiser) test to confirm the absence of free primary amines.[10]
-
-
Washing: After coupling is complete, wash the resin extensively with DCM and DMF to remove excess reagents and byproducts, preparing it for the next deprotection cycle.
Caption: Workflow for incorporating Boc-Asp(OMe)-OH in Solid-Phase Peptide Synthesis.
Data Summary: Typical Reaction Parameters
| Step | Reagent/Solvent | Concentration | Time | Efficacy |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% | 20-30 min | >99%[6] |
| Neutralization | Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) | 5-10% | 2 x 1 min | Quantitative |
| Coupling | Boc-Asp(OMe)-OH + DIC/HOBt in DMF/DCM | 3-5 eq. | 1-2 hours | >99% |
The Critical Advantage: Mitigating Aspartimide Formation
The synthesis of peptides containing aspartic acid is frequently plagued by a notorious side reaction: aspartimide (Asi) formation.[11] This issue is particularly pronounced in the widely used Fmoc/tBu synthesis strategy, where the repetitive use of a base (typically piperidine) to remove the Fmoc group catalyzes the side reaction.[12][13]
The Mechanism of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization. The backbone amide nitrogen following the aspartic acid residue acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester.[13][14] This forms a five-membered succinimide ring and releases the side-chain protecting group's alcohol. This side reaction is highly sequence-dependent, occurring most readily at Asp-Gly, Asp-Asn, and Asp-Ser sequences.[13][14]
Caption: Mechanism of aspartimide formation leading to undesirable side products.
Consequences of Aspartimide Formation
The formation of the aspartimide intermediate is highly detrimental for several reasons:
-
Chain Termination: The cyclic imide can be unreactive to subsequent coupling steps. In Fmoc synthesis, it can also lead to the formation of piperazine-2,5-diones, causing significant chain termination.[11]
-
Formation of β-Peptides: The succinimide ring can be opened by nucleophiles (like water or piperidine). This ring-opening is not regioselective and predominantly yields the thermodynamically more stable β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[12][15] These β-aspartyl peptides are often nearly impossible to separate from the desired α-aspartyl product by HPLC.[15]
-
Racemization: The α-carbon of the aspartimide is highly susceptible to epimerization under basic conditions, leading to the incorporation of D-aspartic acid into the peptide, a hidden impurity with identical mass.[15]
The Role of β-Methyl Ester Protection
While no ester-based protecting group can completely eliminate aspartimide formation, the choice of group is critical.[12] In Fmoc chemistry, bulky protecting groups like 3-methylpent-3-yl (OMpe) or trialkylcarbinol-based esters are employed to sterically hinder the nucleophilic attack of the backbone amide.[16][17][18][19]
In the Boc/Bzl strategy , the key advantage is the avoidance of repetitive base treatment . The entire synthesis is conducted under acidic or neutral conditions until the final cleavage. This inherently suppresses the primary catalyst for aspartimide formation.[12] The β-methyl ester in Boc-Asp(OMe)-OH is sufficiently stable to the mildly acidic conditions of Boc deprotection and provides reliable protection throughout the synthesis.
Final Cleavage and Deprotection
The final step in Boc-SPPS is the simultaneous cleavage of the completed peptide from the solid support and the removal of all side-chain protecting groups. This is typically achieved with a strong, anhydrous acid.
-
Reagent: Anhydrous Hydrogen Fluoride (HF) is the most common reagent. Alternatives include Trifluoromethanesulfonic acid (TFMSA).[7][8]
-
Conditions: The cleavage is performed at low temperatures (e.g., 0 °C) for approximately 1-2 hours in the presence of scavengers (like anisole) to trap the reactive carbocations generated from the protecting groups.
-
Outcome: This single, harsh step removes the β-methyl ester from the aspartic acid side chain, the α-methyl ester from the C-terminus (if applicable), and all other acid-labile side-chain protecting groups, yielding the final, deprotected crude peptide.
Conclusion
This compound and its corresponding free-acid derivative, Boc-Asp(Ome)-OH, are highly effective and strategic building blocks for peptide synthesis. Their function is defined by a robust, three-point protection strategy that enables their controlled incorporation into a growing peptide chain. The use of the N-α-Boc group places this reagent squarely within the Boc/Bzl synthesis workflow, a strategy that inherently minimizes the risk of base-catalyzed aspartimide formation. By protecting the aspartic acid side chain with a stable methyl ester, researchers can circumvent one of the most problematic side reactions in the field, leading to higher purity, improved yields, and greater confidence in the structural integrity of the final synthetic peptide.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. biosynth.com [biosynth.com]
- 3. This compound [myskinrecipes.com]
- 4. peptide.com [peptide.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. digital.csic.es [digital.csic.es]
- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.iris-biotech.de [media.iris-biotech.de]
- 14. researchgate.net [researchgate.net]
- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 16. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Boc-Asp(Ome)-Ome
This guide provides a comprehensive technical overview of the critical physicochemical properties of Nα-(tert-Butoxycarbonyl)-L-α-aspartyl(β-methyl ester)-L-methionine methyl ester, hereafter referred to as Boc-Asp(Ome)-Ome. Intended for researchers, scientists, and professionals in drug development and peptide chemistry, this document delves into the solubility and stability characteristics of this protected dipeptide, offering both theoretical insights and practical experimental frameworks.
Introduction: The Significance of Physicochemical Profiling in Peptide Synthesis
This compound is a protected dipeptide intermediate crucial in the stepwise synthesis of more complex peptide structures. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protection for the N-terminus, while the methyl esters on the aspartic acid side chain and the C-terminus of methionine prevent unwanted side reactions.[1][2][3] The successful synthesis, purification, and formulation of peptides containing this sequence are fundamentally dependent on a thorough understanding of the solubility and stability of this intermediate. Inadequate solubility can hinder reaction kinetics and purification efficiency, while instability can lead to the formation of impurities, compromising the final product's purity and yield.
This guide will provide a detailed exploration of the anticipated solubility and stability profile of this compound, grounded in the known behavior of its constituent amino acids and protecting groups. Furthermore, it will lay out robust, self-validating protocols for the experimental determination of these crucial parameters.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties of this compound is essential for any experimental design.
| Property | Data | Source |
| Molecular Formula | C₁₆H₂₈N₂O₇S | Calculated |
| Molecular Weight | 392.47 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted[1] |
| Melting Point | To be determined experimentally | - |
| Storage Conditions | 2-8°C, dry and sealed | Recommended[2] |
Section 1: Solubility Profile
The solubility of a peptide intermediate like this compound is a critical determinant of its utility in both solution-phase and solid-phase peptide synthesis. The presence of the lipophilic Boc group and two methyl esters suggests a preference for organic solvents over aqueous media.[1]
Predicted Solubility
Based on its chemical structure, this compound is anticipated to be readily soluble in a range of polar aprotic and non-polar organic solvents. The bulky, non-polar Boc group and the methyl esters reduce the molecule's ability to form hydrogen bonds with water, leading to predicted low aqueous solubility.
-
High Solubility Expected: Dichloromethane (DCM), Chloroform, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol.[1]
-
Moderate to Low Solubility Expected: Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate.
-
Poor Solubility Expected: Water, Hexanes, Diethyl ether.
Experimental Protocol for Solubility Determination
The following protocol outlines a standardized method for quantitatively assessing the solubility of this compound in various solvents. This method is based on the isothermal shake-flask method, a reliable and widely accepted technique.
Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically and synthetically relevant solvents at a controlled temperature.
Materials:
-
This compound
-
Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMF, DMSO, DCM.
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each test solvent to the respective vials.
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the shaking period, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Construct a calibration curve using standard solutions of known concentrations.
-
Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution.
-
Data Presentation: Solubility of this compound
The results of the solubility study should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | To be determined |
| PBS (pH 7.4) | 25 | To be determined |
| 0.1 M HCl | 25 | To be determined |
| 0.1 M NaOH | 25 | To be determined |
| Methanol | 25 | To be determined |
| Dichloromethane | 25 | To be determined |
| N,N-Dimethylformamide | 25 | To be determined |
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Section 2: Stability Profile
The chemical stability of this compound is paramount for ensuring its integrity during synthesis, purification, and storage. Degradation can lead to the formation of impurities that are difficult to separate and can interfere with subsequent reaction steps. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5][6]
Potential Degradation Pathways
The structure of this compound contains several functional groups susceptible to degradation under various conditions:
-
Acid-catalyzed Hydrolysis: The Boc group is designed to be labile to strong acids.[7] Additionally, the ester linkages can undergo hydrolysis under acidic conditions, although this is generally slower than the cleavage of the Boc group.
-
Base-catalyzed Hydrolysis: The methyl ester groups are susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylates. The amide bond can also be cleaved under strong basic conditions.
-
Aspartimide Formation: A common side reaction in peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate, particularly under basic or acidic conditions.[8] This can lead to a mixture of α- and β-aspartyl peptides.
-
Oxidation: The methionine residue is susceptible to oxidation, forming methionine sulfoxide and, under stronger conditions, methionine sulfone.
-
Thermal Degradation: Elevated temperatures can accelerate all of the above degradation pathways.
Experimental Protocol for Forced Degradation Studies
This protocol provides a framework for conducting forced degradation studies on this compound to assess its intrinsic stability.[4][5][9][10]
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent in which this compound is soluble and stable (e.g., Acetonitrile/Water mixture)
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, by a suitable analytical method, such as reverse-phase HPLC with both UV and mass spectrometric detection (LC-MS).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation products.
-
Use the mass spectrometry data to tentatively identify the structures of the major degradation products.
-
The extent of degradation should ideally be in the range of 10-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]
-
Data Presentation: Forced Degradation Study Summary
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products |
| Acidic Hydrolysis | 1 M HCl | 60°C | To be determined | Asp(Ome)-Ome, Boc-Asp-Ome, Asp-Ome |
| Basic Hydrolysis | 1 M NaOH | Room Temp | To be determined | Boc-Asp(OH)-Ome, Boc-Asp(Ome)-OH, Aspartimide |
| Oxidation | 3% H₂O₂ | Room Temp | To be determined | Boc-Asp(Ome)-Met(O)-Ome |
| Thermal | - | 80°C | To be determined | Mixture of hydrolytic and other degradants |
| Photolytic | ICH Q1B | 25°C | To be determined | To be determined |
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective use in peptide synthesis and for the development of robust manufacturing processes. This guide has provided a predictive assessment of these properties based on the compound's chemical structure and has detailed the necessary experimental protocols for their definitive determination. The provided frameworks for solubility testing and forced degradation studies will enable researchers to generate the critical data needed to optimize reaction conditions, select appropriate purification methods, and establish suitable storage conditions, ultimately ensuring the quality and purity of the final peptide product.
References
- 1. CAS 59768-74-0: Boc-L-aspartic acid 4-methyl ester [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations [ouci.dntb.gov.ua]
- 10. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
An In-depth Technical Guide on the Role of Methyl Ester Protection in Aspartic Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartic acid (Asp), with its β-carboxylic acid side chain, presents unique challenges in chemical synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). The propensity of this side chain to induce intramolecular cyclization, leading to the formation of aspartimide and subsequent side products, necessitates a robust protection strategy. This guide provides a comprehensive technical overview of the use of methyl esters as a protecting group for the aspartic acid side chain. We will delve into the causality behind its application, the mechanistic intricacies of the associated side reactions, and field-proven methodologies to mitigate these challenges. This document serves as a critical resource for researchers aiming to optimize peptide synthesis and other complex molecular constructions involving aspartic acid.
The Challenge of the Aspartic Acid Side Chain
In peptide synthesis, the ultimate goal is the sequential and controlled formation of amide bonds. The trifunctional nature of aspartic acid, possessing an α-amino group, an α-carboxylic acid group, and a β-carboxylic acid group, requires a sophisticated protection scheme.[1] While the α-amino and α-carboxyl groups are temporarily protected and deprotected during chain elongation, the side-chain carboxyl group must remain shielded until the final steps of the synthesis to prevent unwanted reactions.[2][3]
The primary challenge arises during the base-catalyzed removal of the Nα-Fmoc (9-fluorenylmethoxycarbonyl) protecting group in SPPS.[4] The liberated backbone nitrogen of the preceding amino acid can act as a nucleophile, attacking the electrophilic carbonyl of the aspartic acid side-chain ester. This intramolecular reaction leads to the formation of a five-membered succinimide ring, known as aspartimide.[5][6] Aspartimide formation is a critical bottleneck as it can lead to:
-
α- to β-rearrangement: The aspartimide ring can be opened by nucleophiles (such as piperidine used for Fmoc deprotection or water) at either of the two carbonyl carbons, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[7]
-
Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, resulting in the incorporation of D-aspartic acid into the peptide sequence.[6]
-
Chain termination: The formation of the stable aspartimide ring can prevent further peptide chain elongation.
The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to the reduced steric hindrance of the subsequent residue.[8]
Methyl Ester as a Side-Chain Protecting Group: Rationale and Limitations
The methyl ester (OMe) is one of the simplest and earliest protecting groups employed for the β-carboxylic acid of aspartic acid. Its use is primarily historical and in specific solution-phase applications.[9] The rationale for its use stems from its relative stability under certain conditions and the availability of straightforward methods for its introduction.
However, in the context of modern Fmoc-based SPPS, the methyl ester is generally considered a suboptimal choice due to its high susceptibility to base-catalyzed aspartimide formation.[10] The small size of the methyl group offers minimal steric hindrance to the intramolecular cyclization reaction.
When is Methyl Ester Protection still considered?
Despite its drawbacks in Fmoc-SPPS, methyl ester protection of aspartic acid finds utility in:
-
Solution-Phase Peptide Synthesis: In solution-phase synthesis, where reaction conditions can be more finely controlled, the methyl ester can be a viable option, particularly when base-mediated deprotection steps are avoided or carefully managed.[9]
-
Specific Synthetic Strategies: In certain synthetic routes, such as the synthesis of the artificial sweetener Aspartame, the methyl ester is an integral part of the final product structure.[11]
-
Boc-Based SPPS: In tert-butyloxycarbonyl (Boc) based SPPS, which utilizes acidic conditions for Nα-deprotection, the risk of base-catalyzed aspartimide formation is circumvented. However, other acid-catalyzed side reactions can still occur.
The Criticality of Orthogonal Protection
A successful peptide synthesis strategy hinges on the principle of orthogonality , where different protecting groups can be removed under distinct conditions without affecting others.[1][12] For instance, in Fmoc-SPPS, the Nα-Fmoc group is base-labile, while side-chain protecting groups are typically acid-labile (e.g., tert-butyl esters). This allows for the selective deprotection of the N-terminus for chain elongation while the side chains remain protected. The methyl ester does not fit seamlessly into this orthogonal scheme due to its lability under the basic conditions used for Fmoc removal.
The Mechanism of Aspartimide Formation
Understanding the mechanism of aspartimide formation is crucial for devising effective mitigation strategies. The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid during the Fmoc-deprotection step with piperidine.[8]
Figure 1: Mechanism of Aspartimide Formation.
The resulting nucleophilic nitrogen attacks the side-chain carbonyl of the aspartic acid methyl ester, leading to a five-membered succinimide ring. This aspartimide intermediate is then susceptible to nucleophilic attack by piperidine or residual water, which can open the ring to form either the desired α-aspartyl peptide or the undesired β-aspartyl peptide.[7]
Mitigation Strategies for Aspartimide Formation
Given the significant drawbacks associated with aspartimide formation, numerous strategies have been developed to minimize this side reaction, largely focusing on replacing the methyl ester with more suitable protecting groups.
Sterically Hindered Ester Protecting Groups
The most common and effective strategy is to increase the steric bulk of the side-chain ester protecting group.[13] This sterically hinders the approach of the backbone amide nitrogen, thereby disfavoring the intramolecular cyclization.
| Protecting Group | Structure | Relative Aspartimide Formation (%) |
| Methyl (OMe) | -CH₃ | High |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Moderate |
| 3-methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Low |
| 2,4-dimethyl-3-pentyl | -CH(CH(CH₃)₂)₂ | Very Low[14] |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₃ | Extremely Low |
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups and their Propensity for Aspartimide Formation. Data is compiled from multiple sources and represents a qualitative trend.[15][16]
The tert-butyl (OtBu) ester is the most widely used protecting group for the aspartic acid side chain in Fmoc-SPPS.[5] While it offers a significant improvement over the methyl ester, it may not be sufficient for particularly aspartimide-prone sequences.[6] In such cases, even bulkier and more flexible protecting groups like OMpe and OBno provide superior protection.[17]
Non-Ester-Based Protecting Groups
To completely eliminate the possibility of ester-related side reactions, non-ester-based protecting groups have been developed. These include:
-
Acyl Hydrazides: These protecting groups, such as Boc-hydrazide, can be removed under specific conditions that are orthogonal to standard SPPS chemistry.[5]
-
Cyanosulfurylides (CSY): This class of protecting groups masks the carboxylic acid as a stable C-C ylide, which is not susceptible to nucleophilic attack. Deprotection requires an oxidative step.[5][18]
Backbone Protection
Another highly effective strategy involves the protection of the backbone amide nitrogen of the aspartic acid residue itself. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) prevent the deprotonation of the amide nitrogen, thereby inhibiting the initial step of aspartimide formation.[13] This is often employed by using pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for particularly challenging sequences.[15]
Experimental Protocols
Synthesis of N-α-Fmoc-L-aspartic acid β-methyl ester (Fmoc-Asp(OMe)-OH)
This protocol outlines a general procedure for the preparation of Fmoc-Asp(OMe)-OH.
Materials:
-
H-Asp(OMe)-OH (L-Aspartic acid β-methyl ester)
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve H-Asp(OMe)-OH (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.
-
Add the Fmoc-OSu solution dropwise to the H-Asp(OMe)-OH solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization from ethyl acetate/hexane or by column chromatography.
Figure 2: Workflow for the Synthesis of Fmoc-Asp(OMe)-OH.
Deprotection of the Methyl Ester
The removal of the methyl ester from the aspartic acid side chain typically requires harsh conditions that are often incompatible with the integrity of the peptide.
-
Saponification: Treatment with a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent can hydrolyze the ester. However, this can also lead to racemization and other side reactions.[19]
-
Acid Hydrolysis: Strong acidic conditions can also cleave the methyl ester, but this will also remove most other acid-labile protecting groups and can lead to peptide degradation.[11]
-
Enzymatic Cleavage: In specific cases, esterases can be used for a mild and selective deprotection.
A novel method for the deprotection of amino acid methyl esters involves the use of aluminum trichloride and N,N-dimethylaniline, which can be effective for N-Fmoc-protected amino acid methyl esters.[20]
Conclusion
The use of methyl ester protection for the side chain of aspartic acid is a classic strategy that has been largely superseded in modern solid-phase peptide synthesis due to its high propensity to induce aspartimide formation. This side reaction significantly compromises the yield and purity of the target peptide. A thorough understanding of the mechanism of aspartimide formation has driven the development of superior protecting groups, primarily those that offer increased steric hindrance, such as the tert-butyl and other trialkylcarbinol-based esters. For particularly challenging sequences, non-ester-based protecting groups or backbone protection strategies offer the most robust solutions. While the methyl ester may still find niche applications in solution-phase synthesis or as a permanent part of a target molecule, for the routine synthesis of aspartic acid-containing peptides, the use of bulkier and more stable protecting groups is strongly recommended to ensure the integrity and success of the synthesis.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α‐ and β‐ aspartyl peptide ester formation via aspartimide ring opening | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Aspartame - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research-collection.ethz.ch [research-collection.ethz.ch]
- 19. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]
- 20. An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-Asp(Ome)-Ome safety and handling precautions
An In-depth Technical Guide to the Safe Handling of N-tert-Butoxycarbonyl-L-aspartic Acid Dimethyl Ester (Boc-Asp(Ome)-Ome)
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, a key building block in modern peptide synthesis. As researchers and drug development professionals, a foundational understanding of the chemical's properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a causal framework for the recommended procedures, grounded in the principles of chemical reactivity and risk mitigation.
Compound Profile and Application Context
N-tert-Butoxycarbonyl-L-aspartic acid dimethyl ester , abbreviated as this compound, is a derivative of the amino acid L-aspartic acid. All reactive functional groups are masked: the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, while both the α-carboxyl and the side-chain β-carboxyl groups are protected as methyl esters (Ome).
The use of such protecting groups is a cornerstone of peptide chemistry.[1][2] It prevents unwanted side reactions and polymerization during the controlled, stepwise assembly of peptide chains.[1][2][3] The Boc group is a temporary protecting group typically removed under acidic conditions, while the methyl esters on the carboxyl groups offer more permanent protection, requiring harsher conditions for cleavage.[4] Understanding this chemical strategy is crucial for appreciating the compound's reactivity and stability profile.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not widely available, a thorough risk assessment can be constructed by examining data from closely related analogs, such as Boc-Asp(OMe)-OH and Boc-Asp-OMe.[5][6] The primary principle is to treat the compound with the caution afforded to any novel or sparsely studied chemical substance.
Key Potential Hazards:
-
Respiratory Tract Irritation: Like many fine organic powders, inhalation may cause respiratory irritation.[5][6]
-
Skin Irritation: Direct contact may cause skin irritation.[5][6] Prolonged or repeated exposure is not known to aggravate medical conditions, but prudent handling is advised.[5]
-
Serious Eye Irritation: The compound is expected to cause serious eye irritation upon contact.[5][6][7]
-
Harmful if Swallowed or Absorbed: Ingestion or significant skin absorption may be harmful.[5]
Chemical Stability and Reactivity:
-
Stability: The compound is stable under recommended storage conditions.[5]
-
Conditions to Avoid: Avoid strong oxidizing agents, excessive heat, and sources of ignition.[5]
-
Hazardous Decomposition Products: Upon combustion, the compound may decompose to release toxic oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[5]
The following table summarizes the critical safety information derived from analogous compounds.
| Hazard Category | Description | Recommended Action |
| Inhalation | May cause respiratory tract irritation.[5][6] | Use in a well-ventilated area or with local exhaust ventilation. Use a dust respirator. |
| Skin Contact | May cause skin irritation.[5][6] | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling. |
| Eye Contact | May cause serious eye irritation.[5][6][7] | Wear chemical safety goggles or a face shield. |
| Ingestion | May be harmful if swallowed.[5] | Do not eat, drink, or smoke in the laboratory. Wash hands before breaks. |
| Fire/Explosion | Combustible solid. | Keep away from heat and ignition sources. Use CO₂, dry chemical, or foam extinguishers.[5] |
| Reactivity | Stable, but reacts with strong oxidizing agents.[5] | Store away from incompatible materials. |
Core Safety Protocols and Methodologies
A self-validating safety system relies on a multi-layered approach, combining engineering controls, personal protective equipment (PPE), and rigorous handling procedures.
Engineering Controls and Personal Protective Equipment (PPE)
The primary engineering control for handling powdered this compound is a certified chemical fume hood or a local exhaust ventilation system.[5] This minimizes the concentration of airborne particulates in the operator's breathing zone.
Mandatory PPE:
-
Eye Protection: Chemical splash goggles are required at all times.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before use.
-
Body Protection: A full-length laboratory coat is mandatory. For larger quantities, a full suit may be considered.[5]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved dust respirator (e.g., N95) should be used.[5]
Caption: Fig 1. Mandatory PPE Sequence for Handling.
Step-by-Step Handling Protocol: Weighing and Solubilization
This protocol is designed to minimize exposure and prevent contamination.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as outlined in Figure 1.
-
Decontaminate the work surface and the analytical balance within the hood.
-
-
Weighing:
-
Retrieve the this compound container from its recommended storage location (typically refrigerated at -15°C to 5°C).[5][8] Allow it to equilibrate to room temperature before opening to prevent condensation.
-
Place a clean weigh boat on the balance and tare.
-
Carefully open the container. Using a clean, dedicated spatula, transfer the desired amount of powder to the weigh boat. Avoid creating airborne dust.
-
Securely close the primary container immediately after dispensing.
-
-
Solubilization:
-
Transfer the weighed powder into a suitable reaction vessel.
-
Add the desired solvent (e.g., DMSO, DMF) slowly to the vessel, directing the stream to the side to avoid splashing the powder.
-
If necessary, use sonication or gentle agitation to aid dissolution.[9]
-
-
Cleanup:
-
Wipe the spatula and work surface with a solvent-dampened cloth.
-
Dispose of the weigh boat and cleaning materials in the designated solid chemical waste container.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Storage, Spill Management, and Disposal
Storage
Proper storage is critical for maintaining the chemical's integrity and preventing accidents.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[5]
-
Temperature: Store in a refrigerator, typically between -20°C and 5°C.[5][10] Long-term storage should be at -20°C or lower.[9]
-
Location: Store in a dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[5]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Spill Response:
-
Small Spill: Use appropriate tools (e.g., spatula, dustpan) to carefully sweep or scoop the material into a designated waste container.[5] Avoid generating dust. Clean the area with a damp cloth.
-
Large Spill: Evacuate the area. Wear a full suit, splash goggles, dust respirator, boots, and gloves.[5] Use a shovel to place the material into a convenient waste disposal container.[5] Prevent the material from entering drains.
Caption: Fig 2. Integrated Safety Logic.
Disposal
All waste materials, including the compound itself, contaminated consumables, and empty containers, must be disposed of as chemical waste. Follow all applicable federal, state, and local environmental control regulations.[5] Do not dispose of down the drain or in regular trash.
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. (3S)-3-(((tert-butoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid | C10H17NO6 | CID 11021202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. bachem.com [bachem.com]
- 10. medchemexpress.com [medchemexpress.com]
Navigating the Synthesis Landscape: A Technical Guide to Commercial Boc-Asp(Ome)-Ome and Its Derivatives for Peptide Synthesis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the commercial suppliers, chemical properties, and strategic applications of Boc-protected aspartic acid methyl esters. This document provides an in-depth analysis of N-Boc-L-aspartic acid dimethyl ester (Boc-Asp(Ome)-Ome) and its more common mono-ester counterparts, offering field-proven insights into their use in peptide synthesis.
Introduction: Decoding the Nomenclature of Boc-Protected Aspartic Acid Methyl Esters
In the realm of solid-phase peptide synthesis (SPPS), the precise selection of protected amino acid derivatives is paramount to achieving high-yield, high-purity peptides. For aspartic acid, a trifunctional amino acid, the protection of its side-chain carboxyl group is crucial to prevent side reactions. Methyl esters offer a simple and effective protecting group strategy. However, a notable ambiguity in nomenclature often confronts researchers seeking these reagents. This guide clarifies the landscape of commercially available Boc-protected aspartic acid methyl esters, focusing on the user-queried N-Boc-L-aspartic acid dimethyl ester (this compound) and its more prevalent mono-ester analogs.
A critical point of clarification is the distinction between the different commercially available forms:
-
Boc-Asp(Ome)-OH (Boc-L-aspartic acid 4-methyl ester) : The β-carboxyl group is esterified, while the α-carboxyl group remains a free acid. This is one of the most common commercially available forms.
-
Boc-Asp(OH)-OMe (N-Boc-L-aspartic acid 1-methyl ester) : The α-carboxyl group is esterified, and the β-carboxyl group is the free acid.
-
This compound (N-Boc-L-aspartic acid dimethyl ester) : Both the α- and β-carboxyl groups are esterified. While this is the derivative explicitly named in the topic, it is less commonly listed by suppliers than the mono-esters.
-
H-Asp(Ome)-Ome·HCl (L-Aspartic acid dimethyl ester hydrochloride) : Both carboxyl groups are esterified, but the α-amino group is unprotected and present as a hydrochloride salt. This is a common precursor for the synthesis of the N-Boc protected dimethyl ester.
This guide will delve into the commercial availability, synthesis, and strategic application of these derivatives, with a particular focus on mitigating common side reactions associated with aspartic acid in peptide synthesis.
Commercial Landscape: Sourcing Boc-Aspartic Acid Methyl Esters
A survey of the chemical supplier market indicates that while this compound is available, the mono-ester Boc-Asp(OMe)-OH is more widely stocked. The unprotected dimethyl ester hydrochloride is also readily accessible. Researchers should pay close attention to the CAS numbers to ensure they are purchasing the correct derivative.
| Compound Name | Common Synonyms | CAS Number | Key Suppliers |
| Boc-Asp(Ome)-OH | Boc-L-aspartic acid 4-methyl ester | 59768-74-0 | Sigma-Aldrich, BLDpharm, abcr Gute Chemie, Scimplify, Kilo Biotechnology |
| Boc-Asp(OH)-OMe | N-Boc-L-aspartic acid 1-methyl ester | 98045-03-5 | Aapptec Peptides, TCI Chemicals, Thermo Fisher Scientific |
| N-Boc-L-aspartic acid dimethyl ester | This compound | Not consistently assigned a unique CAS number | Apollo Scientific (via CymitQuimica) |
| L-Aspartic acid dimethyl ester hydrochloride | H-Asp(OMe)-OMe·HCl | 32213-95-9 | Santa Cruz Biotechnology, Sigma-Aldrich, Thermo Fisher Scientific, Parchem |
In-House Synthesis of N-Boc-L-aspartic acid dimethyl ester
Given the wider availability of its precursors, researchers may opt to synthesize N-Boc-L-aspartic acid dimethyl ester in-house. Two primary routes are presented below.
From L-Aspartic acid dimethyl ester hydrochloride
This is a straightforward N-protection of the commercially available dimethyl ester.
Figure 1: Synthesis of this compound from H-Asp(Ome)-Ome·HCl.
Protocol:
-
Dissolve L-aspartic acid-beta-methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and water.[1]
-
Add a base, such as triethylamine (TEA) or sodium bicarbonate, to neutralize the hydrochloride and facilitate the reaction.[1]
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.0-1.2 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature overnight.[1]
-
Concentrate the reaction solution under reduced pressure to remove the solvent.
-
Perform an aqueous work-up to remove water-soluble byproducts.
-
The final product can be purified by standard methods if necessary.
Esterification of Boc-L-aspartic acid
This method involves the esterification of the free carboxylic acid groups of Boc-L-aspartic acid. While various esterification methods exist, the use of diazomethane or TMS-diazomethane is effective for quantitative conversion to the methyl ester.
Protocol using TMS-Diazomethane:
Caution: Diazomethane and its precursors are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve Boc-L-aspartic acid in a mixture of a non-protic solvent like diethyl ether and a small amount of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TMS-diazomethane until a persistent yellow color is observed, indicating a slight excess of the reagent.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Quench any remaining diazomethane by the careful addition of a few drops of acetic acid.
-
Concentrate the solution in vacuo to yield the crude dimethyl ester.
Strategic Application in Peptide Synthesis: A Comparative View
The choice between the mono- and di-esterified derivatives of Boc-Asp hinges on the specific requirements of the synthetic strategy.
-
Boc-Asp(Ome)-OH : This is the most common choice for direct use in SPPS. The free α-carboxyl group is ready for activation and coupling to the N-terminus of the growing peptide chain. The β-methyl ester provides side-chain protection throughout the synthesis.
-
This compound : This derivative is primarily used in solution-phase peptide synthesis or for the synthesis of peptide fragments that will be coupled later. The protected α-carboxyl group prevents its participation in coupling reactions until it is selectively deprotected.
The primary challenge associated with the use of aspartic acid derivatives in peptide synthesis is the formation of aspartimide, a cyclic imide byproduct.[2][3][4][5] This side reaction is particularly prevalent in Fmoc-based SPPS due to the basic conditions used for Fmoc deprotection.[2][5] While Boc-SPPS is less susceptible due to its acidic deprotection steps, aspartimide formation can still occur, especially in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.[6]
The use of sterically less hindered protecting groups like methyl esters can increase the propensity for aspartimide formation compared to bulkier groups like tert-butyl esters.[7][8] Therefore, careful optimization of coupling and deprotection conditions is crucial.
Detailed Experimental Protocols for Boc-SPPS
Coupling of Boc-Asp(OMe)-OH
The following protocol is a general guideline for the coupling of Boc-Asp(OMe)-OH in Boc-SPPS. Optimization may be required based on the specific peptide sequence and resin.
Figure 2: Workflow for coupling Boc-Asp(OMe)-OH in Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Asp(OMe)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
Protocol:
-
Resin Swelling and Deprotection: Swell the peptide-resin in DCM, then deprotect the N-terminal Boc group using 50% TFA in DCM.[6] Perform a short pre-wash (2-5 minutes) followed by a longer deprotection step (20-30 minutes).[3]
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine by washing with a 5-10% solution of DIEA in DCM for 5-10 minutes.[3] Wash the resin again with DCM to remove excess base.
-
Pre-activation of Amino Acid: In a separate vessel, dissolve Boc-Asp(OMe)-OH (3 equivalents relative to the resin substitution) and HBTU (2.9 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes.[3][4]
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[3]
-
Monitoring the Reaction: Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative result (no color change) indicates the completion of the coupling reaction.[3]
-
Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
Causality and Trustworthiness: The use of HBTU as a coupling reagent is a well-established and reliable method for efficient amide bond formation, even with sterically hindered amino acids.[3][9] Pre-activation of the amino acid ensures the formation of the reactive OBt-ester, which then rapidly acylates the free amine on the resin. The inclusion of DIEA is crucial for both the neutralization step and to facilitate the coupling reaction. Monitoring with the Kaiser test provides a self-validating system to ensure complete coupling before proceeding to the next cycle.
Final Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The methyl ester of the aspartic acid side chain will be cleaved during this process.
Cleavage Cocktail (Reagent K):
A common and robust cleavage cocktail for peptides with sensitive residues is Reagent K.[2][10]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under a high vacuum for at least 1 hour.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10-15 mL per gram of resin).[2] Allow the mixture to react at room temperature with occasional swirling for 2-4 hours.[2]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin 2-3 times with a small volume of fresh TFA.[2]
-
Precipitation: Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[11]
-
Washing and Drying: Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[2][11]
Expertise and Experience: The components of Reagent K act as scavengers for the highly reactive cationic species generated during the cleavage of protecting groups, thereby preventing modification of sensitive residues like Trp, Met, Tyr, and Cys.[10] The extended reaction time ensures complete removal of all protecting groups, including the aspartic acid methyl ester.
Conclusion
The successful incorporation of aspartic acid into synthetic peptides requires a nuanced understanding of the available protected derivatives and the potential for side reactions. While this compound is a valid chemical entity, its mono-ester counterpart, Boc-Asp(OMe)-OH, is more readily available and suitable for direct use in SPPS. By employing robust coupling protocols, diligent monitoring, and appropriate cleavage strategies, researchers can effectively utilize these building blocks to advance their work in drug discovery and development. This guide provides the foundational knowledge and practical protocols to navigate this complex synthetic landscape with confidence and scientific integrity.
References
- 1. CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Practical Guide to Incorporating Boc-Asp(OMe)-OH in Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This guide provides a detailed protocol and technical insights for the successful incorporation of N-α-Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH) into peptide sequences using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Addressed to researchers, chemists, and professionals in peptide drug development, this document elucidates the core chemical principles, offers a step-by-step experimental workflow, and discusses critical considerations, particularly the mitigation of aspartimide formation.
Introduction: The Role and Challenges of Aspartic Acid in SPPS
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into complex polypeptide chains on an insoluble resin support.[1][2] The tert-butyloxycarbonyl (Boc) protection strategy, a classical and robust method, utilizes the acid-labile Boc group for temporary Nα-amino protection and typically more acid-stable, benzyl-type groups for side-chain protection.[3][4]
Aspartic acid (Asp) is a functionally important residue, but its inclusion in peptide sequences presents a significant synthetic challenge: aspartimide formation . This intramolecular cyclization is a notorious side reaction that can lead to a mixture of impurities, including α- and β-peptides and their racemized forms, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[5][6][7]
The choice of the side-chain protecting group for the β-carboxyl function of Asp is paramount to suppressing this side reaction. While benzyl (Bzl) and cyclohexyl (cHx) esters are common, the β-methyl ester (OMe) offers an alternative with distinct chemical properties. This guide focuses specifically on the use of Boc-Asp(OMe)-OH, detailing its integration into the Boc-SPPS workflow.
The Chemistry of Aspartimide Formation in Boc-SPPS
In contrast to Fmoc-SPPS where aspartimide formation is predominantly base-catalyzed during piperidine treatment, in Boc-SPPS, the reaction is primarily acid-catalyzed.[6] While minimal formation occurs during the repetitive, mild acid deprotection cycles (TFA/DCM), it becomes a significant risk during the final, harsh acid cleavage step (e.g., with HF or TFMSA) required to release the peptide from the resin and remove side-chain protecting groups.[6][8]
The mechanism involves the protonation of the side-chain ester, which activates it for nucleophilic attack by the adjacent C-terminal backbone amide nitrogen, forming a five-membered succinimide ring.[6] The propensity for this reaction is highly sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being particularly susceptible due to their steric accessibility.[9][10]
Historically, the use of the more sterically hindered cyclohexyl ester (OcHex) for Asp side-chain protection was a common strategy in Boc-SPPS to minimize this side reaction.[8] The methyl ester is less sterically bulky, and while its use requires careful consideration of the cleavage conditions, it remains a valid building block in the synthetic chemist's toolbox.
Mechanism of Acid-Catalyzed Aspartimide Formation
Caption: Acid-catalyzed aspartimide formation during Boc-SPPS cleavage.
Materials and Protocol
Reagents and Equipment
| Category | Item | Notes |
| Resins | Merrifield Resin or PAM Resin | 0.5 - 1.0 mmol/g substitution. PAM resin is more acid-stable, reducing chain loss.[9] |
| Amino Acids | N-α-Boc protected amino acids | Including Boc-Asp(OMe)-OH.[11][12] |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Peptide synthesis grade. |
| Isopropanol (IPA) | For washing. | |
| Deprotection | Trifluoroacetic acid (TFA) | Reagent grade. |
| Neutralization | N,N-Diisopropylethylamine (DIEA) | Redistilled. |
| Coupling | HBTU, HCTU, or HATU | Aminium-based coupling reagents.[13][14] |
| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide-based coupling reagent. | |
| HOBt (Hydroxybenzotriazole) | Additive for carbodiimide coupling to suppress racemization. | |
| Cleavage | Anhydrous Hydrogen Fluoride (HF) or TFMSA | Requires specialized apparatus (HF) or glassware (TFMSA).[3][9] |
| Scavengers (e.g., p-cresol, thioanisole) | To trap reactive cations generated during cleavage.[1] | |
| Equipment | Solid-phase peptide synthesis vessel (manual or automated) | |
| Mechanical shaker | ||
| Filtration apparatus | ||
| HF cleavage apparatus (if using HF) | ||
| Reversed-Phase HPLC system | For purification and analysis. | |
| Lyophilizer |
Boc-SPPS Workflow Visualization
Caption: General workflow for a single cycle in Boc-SPPS.
Step-by-Step Protocol
This protocol outlines a single synthesis cycle for coupling Boc-Asp(OMe)-OH to a growing peptide chain on a solid support.
Initial Setup:
-
Start with the peptide-resin which has a free N-terminal amine following the previous cycle's deprotection and neutralization steps. If this is the first coupling after the initial amino acid loading, ensure the Boc group of the first residue has been removed.
-
All steps should be performed in a well-ventilated fume hood.
Step 1: Nα-Boc Deprotection (if not already performed)
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.[15]
-
Pre-wash: Add a solution of 50% TFA in DCM to the resin. Agitate for 5 minutes and drain.[9][15]
-
Deprotection: Add fresh 50% TFA/DCM solution (approx. 10 mL per gram of resin) and agitate for 20-30 minutes.[9][16]
-
Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid.
-
DCM (3x)
-
IPA (2x)
-
DCM (3x)
-
Step 2: Neutralization
-
Base Treatment: Add a solution of 5-10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step.[2]
-
Washing: Wash the resin thoroughly with DCM (4-6x) to remove excess base. The peptide-resin now has a free primary amine ready for coupling.
Step 3: Coupling of Boc-Asp(OMe)-OH The following protocol uses HBTU, a common and efficient aminium-based coupling reagent.[14]
-
Prepare Activation Solution: In a separate vessel, dissolve Boc-Asp(OMe)-OH (3-4 equivalents relative to resin capacity) and HBTU (3-4 equivalents) in a minimal amount of DMF.
-
Pre-activation: Add DIEA (6-8 equivalents) to the amino acid/HBTU solution. Mix and allow to pre-activate for 1-5 minutes.[17]
-
Coupling Reaction: Add the pre-activated solution to the neutralized peptide-resin. Agitate the slurry at room temperature for 1-2 hours.
-
Monitoring: To check for completion, remove a small sample of resin beads, wash them thoroughly with DCM and IPA, and perform a qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates successful coupling. A positive result (blue beads) signifies incomplete reaction, and a second coupling may be required.[15]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly.
-
DMF (3x)
-
DCM (3x)
-
The resin is now ready for the deprotection step of the next cycle.
-
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups. This is the most critical step for potential aspartimide formation.
High-HF Cleavage Protocol:
-
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel using a specialized, HF-resistant apparatus.
-
Drying: Dry the final peptide-resin thoroughly under high vacuum.
-
Scavengers: Place the dried resin in the HF reaction vessel. Add a scavenger mixture, such as p-cresol (1.0 mL per gram of resin).
-
Cleavage: Cool the vessel to 0°C. Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin). Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Precipitation: Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the peptide by filtration or centrifugation. Wash the pellet several times with cold ether to remove scavengers. Dry the crude peptide under vacuum.[15][18]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance or peptide aggregation. | Extend coupling time to 4 hours or perform a double coupling. Consider switching to a more potent coupling reagent like HATU.[17][19] |
| Mass spec shows +14 Da adducts | Transesterification of Asp(OMe) side chain with IPA during washes after TFA deprotection. | Minimize IPA wash times or use DCM exclusively for washing after the deprotection step.[9] |
| Multiple peaks in HPLC of crude product with identical mass (-18 Da from target) | Aspartimide formation during final cleavage. | This is the primary side reaction.[6] Consider using a milder cleavage cocktail if compatible with other protecting groups. Optimize cleavage time and temperature (perform at 0°C). If the problem persists for a specific sequence, re-synthesis with a bulkier protecting group like Boc-Asp(OcHex)-OH may be necessary.[8] |
| Low final yield | Chain loss during repeated TFA deprotection steps. | Use a more acid-stable linker, such as the PAM linker, instead of the standard Merrifield linker.[9] |
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. Boc-Asp(OMe)-OH - Boc-L-天冬氨酸-4-甲酯 [sigmaaldrich.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
Application Note: Strategic Use of Boc-Asp(OMe)-OH in Boc-Chemistry Solid-Phase Peptide Synthesis
Abstract
The incorporation of aspartic acid (Asp) residues into synthetic peptides using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) presents a significant challenge due to the risk of aspartimide formation, a side reaction that compromises peptide purity and yield. This application note provides a comprehensive technical guide for the strategic utilization of Nα-Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH) in Boc-chemistry SPPS. We delve into the mechanistic underpinnings of aspartimide formation in the context of Boc-SPPS, contrasting it with the more commonly discussed base-catalyzed pathway in Fmoc-SPPS. This guide offers detailed, field-proven protocols for the coupling of Boc-Asp(OMe)-OH and outlines the critical, non-standard, two-stage cleavage and deprotection strategy required for the final peptide. By explaining the causality behind each experimental choice, this document serves as an essential resource for researchers, chemists, and drug development professionals aiming to navigate the complexities of synthesizing Asp-containing peptides.
The Enduring Challenge: Aspartimide Formation
Aspartimide formation is a notorious intramolecular side reaction in peptide synthesis, involving the cyclization of an aspartic acid residue to form a five-membered succinimide ring.[1] This process is highly problematic as the succinimide intermediate is susceptible to two subsequent reactions:
-
Epimerization: The α-carbon of the aspartimide ring is prone to racemization, leading to the incorporation of D-Asp residues into the peptide, which are often difficult to separate from the desired L-Asp product.[2]
-
Ring-Opening: The ring can be opened by nucleophiles (including water or amines from subsequent steps) at either the α- or β-carbonyl, resulting in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[3] This leads to a heterogeneous product that complicates purification and can alter the peptide's biological activity.[4]
The propensity for this side reaction is highly dependent on the C-terminal adjacent amino acid (the Asp-Xxx motif), with sterically unhindered residues like Glycine (Gly), Serine (Ser), and Alanine (Ala) being the most problematic.
A Tale of Two Chemistries: Acid vs. Base Catalysis
It is critical to distinguish the primary cause of aspartimide formation between the two major SPPS strategies:
-
Fmoc-SPPS: The reaction is predominantly base-catalyzed . It occurs during the repetitive Nα-Fmoc deprotection steps using piperidine, which facilitates the deprotonation of the backbone amide nitrogen, enabling its nucleophilic attack on the Asp side-chain ester.[1]
-
Boc-SPPS: Aspartimide formation is primarily an acid-catalyzed reaction. While minimal formation occurs during the neutral coupling cycles, the significant risk arises during the final, aggressive cleavage and deprotection step, which employs strong acids like anhydrous hydrogen fluoride (HF).[1] The strong acid protonates the side-chain ester, activating it for nucleophilic attack by the adjacent backbone amide.
Historically, Boc-SPPS experienced less aspartimide formation during chain assembly, partly due to the use of sterically bulkier side-chain protection like cyclohexyl esters (OcHex) and in situ neutralization protocols that minimize base exposure. However, the final HF cleavage remains a critical step where this side reaction can occur.
Strategic Considerations for Boc-Asp(OMe)-OH
The choice of the side-chain protecting group for aspartic acid is the primary defense against aspartimide formation. In Boc-SPPS, the traditional choice is the benzyl ester, Boc-Asp(OBzl)-OH. The benzyl group is stable to the moderate acid (TFA) used for Boc deprotection but is cleaved by strong acid (HF) concurrently with cleavage from the resin.[5]
This guide focuses on an alternative, Boc-Asp(OMe)-OH , or Nα-Boc-L-aspartic acid β-methyl ester.
A Note on Nomenclature: The user query specified Boc-Asp(Ome)-Ome, which is the α,β-dimethyl ester of Boc-Asp. This molecule lacks a free carboxylic acid and cannot be activated for coupling to extend a peptide chain. This application note therefore addresses the correct reagent for incorporation, Boc-Asp(OMe)-OH, which has the required free α-carboxyl group for peptide bond formation.[6][7][8]
The methyl ester (OMe) protecting group is significantly more stable to acid than the benzyl ester (OBzl). It is completely resistant to the standard HF cleavage cocktail. This property forms the basis of its strategic application: it allows the peptide to be cleaved from the resin with all other protecting groups removed, leaving only the Asp(OMe) side-chain intact for subsequent, orthogonal deprotection in solution. This strategy can be advantageous in specific scenarios, such as the synthesis of peptide fragments intended for ligation where a protected acidic residue is desired.
However, this advantage comes with a significant trade-off: the need for a post-cleavage saponification step (alkaline hydrolysis) to remove the methyl ester.[9] This introduces an extra step in the workflow and carries its own risks, such as racemization and peptide degradation, which must be carefully managed.[9]
Experimental Protocols & Methodologies
The following protocols provide a detailed workflow for the incorporation of Boc-Asp(OMe)-OH into a peptide sequence using manual Boc-SPPS.
General Workflow Overview
The synthesis follows a multi-stage process that deviates from a standard single-step cleavage procedure. Understanding this workflow is critical for successful implementation.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. peptide.com [peptide.com]
- 7. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 8. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
Strategic Coupling of Boc-Asp(OMe)-OMe: A Guide to Maximizing Yield and Minimizing Aspartimide Formation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of aspartic acid residues into peptide sequences is a fundamental process in peptide chemistry, yet it is fraught with challenges, most notably the formation of aspartimide-related impurities. This side reaction, which leads to a mixture of difficult-to-separate byproducts including racemized α-peptides and β-peptides, can severely compromise the yield and purity of the target molecule.[1] This is particularly true when using side-chain protected aspartic acid derivatives such as Boc-Asp(OMe)-OMe. The choice of coupling reagent is a critical determinant in mitigating this side reaction. This guide provides a detailed analysis of common coupling reagents, explains the mechanistic underpinnings of experimental choices, and delivers field-proven protocols for the successful incorporation of this compound.
The Challenge: Understanding Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs during peptide synthesis. In Boc-chemistry, while less frequent than in Fmoc-based strategies which use strong bases like piperidine for deprotection, the risk is not eliminated and can be exacerbated by certain conditions and sequences.[2][3] The mechanism is initiated by the deprotonation of the backbone amide nitrogen of the residue C-terminal to the aspartic acid. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid residue to form a five-membered succinimide ring, the aspartimide intermediate.[2][4]
This intermediate is highly problematic because it is susceptible to nucleophilic attack, leading to three undesirable outcomes:
-
Regioisomeric Peptides: Ring-opening can occur at two different carbonyls, yielding both the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.
-
Racemization: The α-carbon of the aspartimide intermediate is chirally labile, and its deprotonation-reprotonation can lead to epimerization, resulting in a mixture of D- and L-aspartyl peptides.[1]
-
Base Adducts: If a nucleophilic base is present, it can attack the intermediate to form piperidide or other base adducts.[1]
The propensity for this side reaction is heavily influenced by the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the minimal steric hindrance of the C-terminal residue.[1][4]
References
Strategic Deprotection of the Asp(OMe) Side Chain in Boc-Protected Aspartate Derivatives
An Application Guide for Researchers
Introduction
In the intricate field of peptide chemistry and drug development, the precise manipulation of protecting groups is paramount to successful synthesis. Aspartic acid, with its reactive β-carboxyl group, necessitates robust protection to prevent unwanted side reactions during peptide elongation. While various ester-based protecting groups are employed, the methyl ester (OMe) is common due to its simplicity. However, its selective removal from the side chain of a Boc-protected aspartate derivative, such as Boc-Asp(OMe)-OMe, presents a significant chemical challenge.
This guide provides an in-depth analysis and detailed protocols for the deprotection of the Asp(OMe) side chain. We will delve into the mechanistic underpinnings of the primary deprotection strategy—saponification—and critically examine the prevalent side reactions, most notably aspartimide formation. Our focus is to equip researchers with the knowledge to not only execute these protocols but also to understand the causality behind each experimental choice, enabling logical troubleshooting and optimization.
The Core Challenge: Aspartimide Formation
Before proceeding to deprotection methodologies, it is crucial to understand the principal obstacle: aspartimide formation. This intramolecular cyclization is a persistent issue in peptide synthesis involving aspartic acid.[1][2][3]
Mechanism of Aspartimide Formation
Under the basic conditions required for methyl ester saponification, the nitrogen atom of the C-terminal peptide bond can act as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the aspartate side-chain ester, forming a five-membered succinimide ring known as an aspartimide.[1][2] This reaction is particularly prevalent when the residue C-terminal to the aspartate is sterically unhindered, such as glycine (Asp-Gly motifs).[1][2][4]
The resulting aspartimide is unstable and susceptible to nucleophilic attack by hydroxide or other nucleophiles (like piperidine in Fmoc synthesis).[2] This ring-opening is non-regiospecific, yielding a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[2][5] Furthermore, the stereocenter at the α-carbon is prone to epimerization during this process, leading to a complex mixture of diastereomers that are often difficult, if not impossible, to separate chromatographically.[2]
Figure 1. Mechanism of base-catalyzed aspartimide formation.
Primary Deprotection Methodology: Saponification
Saponification, or base-catalyzed ester hydrolysis, is the most direct method for cleaving the methyl ester from the aspartate side chain while the acid-labile N-terminal Boc group remains intact.
Principle & Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (OH⁻) attacks the carbonyl carbon of the methyl ester, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling a methoxide ion (MeO⁻) as the leaving group to form a carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, an acid-base reaction that is effectively irreversible and drives the hydrolysis to completion.[6][7][8][9] The free carboxylic acid is regenerated during the final acidic workup.
Figure 2. Mechanism of base-catalyzed ester hydrolysis (saponification).
Comparative Overview of Saponification Conditions
The choice of base and reaction conditions is critical to balance efficient deprotection with the suppression of side reactions.
| Method | Reagents & Solvents | Typical Conditions | Key Advantages | Major Drawbacks / Side Reactions |
| Standard (NaOH/KOH) | 1.0 M NaOH (aq) or KOH (aq), THF or Dioxane | 0 °C to Room Temp, 1-4 h | Readily available, inexpensive, and effective reagents.[10] | High risk of aspartimide formation and racemization. Potential for hydrolysis of other esters if present.[5] |
| Mild (LiOH) | 0.5-1.0 M LiOH (aq), THF/H₂O | 0 °C, 2-6 h | Generally milder and can offer better selectivity than NaOH/KOH.[11] | Still carries a significant risk of aspartimide formation. Reaction times can be longer. |
| Non-Aqueous (TMSONa) | NaO(SiMe₃), Anhydrous DCM or THF | Room Temp, 1-3 h | Mild, non-aqueous conditions can suppress water-mediated side reactions.[12] | Reagent is moisture-sensitive and more expensive. Requires strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: Mild Saponification using Lithium Hydroxide (LiOH)
This protocol is preferred over using NaOH due to its generally milder nature, which can help minimize the rate of aspartimide formation.
Materials and Reagents
-
This compound derivative
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Ninhydrin stain (for substrates with a free amine) or other appropriate stain
Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask, dissolve the this compound substrate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio, e.g., 8 mL THF and 4 mL H₂O per mmol of substrate).
-
Stir the solution until the substrate is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
Behind the Steps: Using a co-solvent system of THF/water ensures the solubility of both the organic substrate and the inorganic base. Cooling to 0 °C is critical to slow down all reaction rates, especially the undesired aspartimide formation, relative to the desired saponification.
-
-
Addition of Base:
-
In a separate container, prepare a fresh solution of 0.5 M LiOH by dissolving LiOH·H₂O in deionized water.
-
Slowly add the LiOH solution (1.1 to 1.5 eq) to the cooled, stirring substrate solution dropwise over 10-15 minutes.
Behind the Steps: Using a slight excess of base ensures the reaction goes to completion, but a large excess should be avoided as it increases the risk of side reactions. Slow, dropwise addition prevents localized high concentrations of base.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The product, being a carboxylate salt, will have a different retention factor (Rf) than the starting ester. A typical mobile phase for TLC is 10% methanol in dichloromethane or 50% ethyl acetate in hexanes.
-
The reaction is complete when the starting material is no longer visible. Typical reaction times are 2-6 hours.
Behind the Steps: Vigilant monitoring is the key to success. The reaction should be stopped as soon as the starting material is consumed to minimize the exposure time to basic conditions, thereby reducing the extent of aspartimide formation.
-
-
Workup and Neutralization:
-
Once the reaction is complete, add ethyl acetate to the reaction mixture.
-
Keeping the flask in the ice bath, slowly add 1 M HCl to neutralize the excess LiOH and protonate the carboxylate product. Adjust the pH of the aqueous layer to ~3-4 (check with pH paper).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Behind the Steps: The acidic quench must be done at low temperature to control the exotherm of neutralization. Extracting multiple times ensures complete recovery of the product. The brine wash removes residual water and inorganic salts.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel if necessary to remove any non-acidic impurities or unreacted starting material.
-
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient base, low temperature, or short reaction time. | Add a small additional amount of base (e.g., 0.1 eq). Allow the reaction to warm slightly (e.g., to 4 °C) or stir for a longer duration, while carefully monitoring for side product formation. |
| Multiple Product Spots on TLC / Peaks on HPLC (Same Mass) | Aspartimide formation leading to α/β isomers and/or racemization. | The reaction has likely proceeded for too long or at too high a temperature. For future attempts, maintain strict 0 °C conditions and quench the reaction immediately upon consumption of the starting material. Consider using the non-aqueous TMSONa protocol. |
| Loss of N-terminal Boc Group | Overly acidic conditions during workup (pH < 2). | Carefully monitor the pH during the acidic quench, ensuring it does not drop too low. Neutralize slowly at 0 °C. |
| Low Isolated Yield | Incomplete extraction of the product from the aqueous layer. Aspartimide formation. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product. If aspartimide is the cause, optimization of reaction conditions is necessary. |
Alternative Strategies & Concluding Remarks
While saponification is the standard approach, its inherent risks, particularly aspartimide formation, must be managed with precise experimental control. Acid-catalyzed hydrolysis is not a viable alternative for this specific transformation, as the acidic conditions required would simultaneously cleave the N-terminal Boc protecting group.[13][14]
For complex syntheses where aspartimide formation is a recurring and significant problem, a proactive strategy is often the best solution. Employing an orthogonal side-chain protecting group for aspartic acid, such as a benzyl ester (Asp-OBzl) or an allyl ester (Asp-OAll), is highly recommended.[15] Benzyl esters are removed by catalytic hydrogenation, and allyl esters are cleaved using palladium catalysts, conditions which are orthogonal to the acid-labile Boc group and do not promote aspartimide formation.[15]
Ultimately, the successful deprotection of the this compound side chain hinges on a deep understanding of the competing reaction pathways. By employing mild conditions, maintaining low temperatures, and diligently monitoring the reaction's progress, researchers can significantly favor the desired hydrolysis and minimize the formation of deleterious side products, ensuring the integrity of their final peptide product.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
Application Notes & Protocols: The Strategic Utility of Boc-Asp(OMe)-OMe in Modern Drug Discovery
Introduction: Unpacking the Versatility of a Key Aspartic Acid Building Block
In the intricate process of drug discovery, the rational design and synthesis of novel therapeutic agents depend on the availability of versatile and reliably functionalized building blocks. N-α-(tert-Butoxycarbonyl)-L-aspartic acid dimethyl ester, commonly referred to as Boc-Asp(OMe)-OMe, represents such a cornerstone reagent. Its structure is strategically engineered for controlled, sequential chemical transformations, making it an invaluable asset in the synthesis of peptides, peptidomimetics, and enzyme inhibitors.
The molecule features three key functional components:
-
The N-α-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group shields the alpha-amino functionality. Its critical advantage lies in its stability across a wide range of chemical conditions, yet its facile and clean removal under moderately acidic conditions (e.g., using Trifluoroacetic Acid, TFA), a process known as acidolysis.[1][2] This orthogonality allows for selective deprotection without disturbing other sensitive parts of a growing molecule.
-
The α-Methyl Ester (-OMe): This group protects the alpha-carboxyl group, which can be selectively saponified (hydrolyzed with a base like NaOH or LiOH) to reveal the carboxylic acid for subsequent coupling reactions.
-
The β-Methyl Ester (-OMe): Protecting the side-chain carboxyl group is crucial to prevent it from participating in unwanted side reactions, such as the formation of branched peptides during chain elongation.[3] This ester is generally more sterically hindered than the alpha-ester, offering potential for differential reactivity, though both are typically removed under harsh saponification or final acid cleavage conditions.
This guide provides an in-depth exploration of the primary applications of this compound, complete with detailed protocols and the scientific rationale behind key experimental choices, to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 55747-84-7 | [4] |
| Molecular Formula | C₁₁H₁₉NO₆ | [4] |
| Molecular Weight | 261.27 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Storage | 2-8°C, dry and sealed | [4] |
Core Application: Building Block in Peptide Synthesis
The most prevalent use of this compound is as a protected aspartic acid derivative in both solution-phase and solid-phase peptide synthesis (SPPS).[4][6] Its structure prevents unwanted side reactions and allows for the precise, stepwise assembly of complex peptide structures that are central to many therapeutic modalities.[7]
Workflow for Peptide Elongation
The incorporation of an Asp residue using this compound into a growing peptide chain follows a logical, cyclical process. This workflow is fundamental to Boc-based peptide synthesis strategies.
Caption: General workflow for incorporating this compound in peptide synthesis.
Protocol 1: Boc Group Deprotection
The removal of the Boc protecting group is the critical first step in elongating a peptide chain. The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) depends on substrate sensitivity and the desired final salt form.[8]
Rationale: The Boc deprotection mechanism is an acid-catalyzed cleavage. The acid protonates the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to release CO₂ and the free amine, which is then protonated by the excess acid.[8]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Method A: Deprotection using Trifluoroacetic Acid (TFA)
This is the most common and robust method for Boc removal.
-
Materials:
-
Boc-protected peptide substrate
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Reaction Setup: Dissolve the Boc-protected peptide (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Cooling: Cool the flask to 0 °C in an ice bath with stirring. This mitigates potential side reactions and controls the exothermic nature of the acid addition.
-
TFA Addition: Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[9] For very stable substrates, neat TFA can be used.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), staining with ninhydrin. The appearance of a colored spot for the primary amine product and the disappearance of the starting material spot indicates completion.[9]
-
Work-up: Once complete, remove the DCM and excess TFA by rotary evaporation.
-
Precipitation & Isolation: To the crude residue, add cold diethyl ether to precipitate the product as the TFA salt. Stir or sonicate the mixture to form a fine precipitate. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[8][9]
-
Method B: Deprotection using HCl in Dioxane
This method is an alternative that yields the hydrochloride salt of the amine, which can be preferable for certain subsequent steps or for final product formulation.
-
Materials:
-
Boc-protected peptide substrate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether, cold
-
-
Procedure:
-
Reaction Setup: Dissolve the Boc-protected peptide (1 equivalent) in a minimal amount of a compatible solvent (like dioxane or DCM).
-
HCl Addition: To the stirring solution at room temperature, add a 5-10 fold molar excess of 4 M HCl in 1,4-dioxane.[9][10]
-
Reaction Monitoring: Stir for 1-4 hours. Monitor by TLC as described above. The deprotected product may precipitate from the solution as the hydrochloride salt.
-
Work-up and Isolation: Upon completion, remove the solvent and excess HCl under reduced pressure. Add cold diethyl ether to ensure complete precipitation, filter the solid, wash with cold ether, and dry under vacuum.[8]
-
| Parameter | TFA Method | HCl/Dioxane Method |
| Reagents | TFA, DCM | 4 M HCl in 1,4-dioxane |
| Conditions | 0 °C to RT, 0.5-2 h | RT, 1-4 h |
| Product Salt | Trifluoroacetate | Hydrochloride |
| Advantages | Fast, highly effective, volatile byproducts | Milder for some substrates, yields HCl salt |
| Disadvantages | Highly corrosive, can cleave sensitive groups | Dioxane is a peroxide-former, can be slower |
Advanced Application: Synthesis of Peptidomimetics & Enzyme Inhibitors
Beyond linear peptides, this compound is a critical starting material for peptidomimetics—molecules that mimic the structure of peptides but possess enhanced stability, bioavailability, or novel functions.[11] A key area of application is in the development of enzyme inhibitors, particularly for proteases that recognize aspartic acid residues.
Case Study: Precursors for Caspase Inhibitors
Caspases (cysteine-dependent aspartate-directed proteases) are essential mediators of apoptosis and inflammation.[12] Their activity is tightly regulated, and their dysfunction is implicated in numerous diseases. A hallmark of caspases is their stringent requirement for an aspartate residue at the P1 position of their substrates.[13][14] This makes aspartic acid derivatives like this compound ideal scaffolds for designing potent and selective caspase inhibitors.[15]
The general strategy involves modifying the aspartate side chain to incorporate an "electrophilic warhead" that can form a covalent bond with the catalytic cysteine residue in the caspase active site.
Protocol 2: Synthesis of a Caspase Inhibitor Precursor (Hypothetical)
This protocol outlines a foundational step: the conversion of the side-chain ester of this compound into a hydroxamic acid, a known zinc-binding group and a common feature in various metalloproteinase inhibitors. This demonstrates the synthetic utility of the protected aspartate scaffold.
-
Objective: To synthesize Boc-Asp(NHOH)-OMe from this compound.
-
Rationale: This transformation showcases the selective manipulation of one ester group while others remain protected. The resulting hydroxamic acid can chelate metal ions in enzyme active sites or be further modified.
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium Methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Standard work-up and purification reagents (DCM, water, brine, MgSO₄, silica gel)
-
-
Procedure:
-
Hydroxylamine Free Base Preparation: In a flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in anhydrous methanol. To this, add a freshly prepared solution of KOH or NaOMe in methanol (1.2 equivalents) at 0 °C. A precipitate of KCl/NaCl will form. Stir for 30 minutes and filter off the salt. The filtrate contains the free hydroxylamine base and is used directly.
-
Reaction: Dissolve this compound (1 equivalent) in a separate flask with anhydrous methanol. Add the prepared methanolic hydroxylamine solution to the substrate solution.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC. The product will have a different polarity and can often be visualized with an FeCl₃ stain (hydroxamic acids give a characteristic deep red or purple color).
-
Work-up: Once the starting material is consumed, neutralize the reaction mixture with a mild acid (e.g., dilute HCl or acetic acid) to pH ~6-7. Remove the methanol by rotary evaporation.
-
Extraction: Redissolve the residue in DCM or ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Boc-Asp(NHOH)-OMe precursor.
-
This precursor can then be taken forward for N-terminal deprotection and coupling to other amino acids or further modification of the hydroxamic acid moiety, demonstrating the modularity that this compound affords in complex inhibitor synthesis.
Conclusion and Future Outlook
This compound is more than a simple protected amino acid; it is a strategic tool for medicinal chemists. Its carefully designed protection scheme provides the control necessary for the synthesis of complex biomolecules, from therapeutic peptides to sophisticated enzyme inhibitors. The protocols and workflows detailed herein provide a robust framework for leveraging this reagent's full potential. As drug discovery continues to target intricate biological pathways with increasing precision, the demand for versatile and reliable building blocks like this compound will only intensify, solidifying its role as a key component in the development of next-generation therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cacidases: caspases can cleave after aspartate, glutamate and phosphoserine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Efficient Incorporation of Boc-Asp(Ome)-OH in Solid-Phase Peptide Synthesis
Introduction: The Strategic Role of Aspartic Acid and its Derivatives in Peptide Therapeutics
Aspartic acid, a fundamental amino acid, is a cornerstone in the architecture of numerous biologically active peptides and proteins. Its carboxylic acid side chain often plays a critical role in molecular recognition, solubility, and the overall conformational stability of the peptide. In the realm of synthetic peptide chemistry, particularly for therapeutic applications, the precise and efficient incorporation of aspartic acid residues is paramount. However, the reactive nature of its β-carboxyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to undesirable side reactions.[1][2]
To circumvent these issues, a strategy of orthogonal protection is employed, wherein different classes of protecting groups are used to mask various reactive functionalities. These groups can be selectively removed under distinct chemical conditions, ensuring the stepwise and controlled assembly of the peptide chain.[3][4][5] This application note provides a detailed protocol for the incorporation of N-α-tert-butyloxycarbonyl-L-aspartic acid β-methyl ester (Boc-Asp(Ome)-OH), a commonly utilized building block in Boc-based SPPS. We will delve into the mechanistic rationale behind each step, address the critical side reaction of aspartimide formation, and provide field-proven strategies for its mitigation.
Physicochemical Properties of Boc-Asp(Ome)-OH
A thorough understanding of the physicochemical properties of Boc-Asp(Ome)-OH is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Synonyms | Boc-Aspartic acid β-methyl ester, N-Boc-L-Aspartic acid 4-methyl ester | |
| CAS Number | 59768-74-0 | |
| Molecular Formula | C₁₀H₁₇NO₆ | |
| Molecular Weight | 247.25 g/mol | |
| Appearance | Solid | |
| Reaction Suitability | Boc solid-phase peptide synthesis |
Core Protocol: Incorporation of Boc-Asp(Ome)-OH via Boc-SPPS
This protocol outlines the manual procedure for incorporating a Boc-Asp(Ome)-OH residue into a growing peptide chain on a solid support. The process involves a cyclical series of deprotection, activation, and coupling steps.
Experimental Workflow
Caption: General workflow for the incorporation of Boc-Asp(Ome)-OH in SPPS.
Step-by-Step Methodology
1. Resin Preparation and Swelling:
-
Place the desired amount of resin (e.g., Merrifield resin, with a typical substitution of 0.5-1.0 mmol/g) into a reaction vessel.
-
Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation to ensure optimal accessibility of the reactive sites.[6]
-
Drain the DCM from the reaction vessel.
2. N-α-Boc Deprotection:
-
To the swelled resin, add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
-
Agitate the mixture for 30 minutes at room temperature to cleave the Boc protecting group from the N-terminus of the growing peptide chain.[7][8]
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3x), followed by a neutralization step with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM (2x), and finally with DCM (3x) to remove any residual acid and base.
3. Activation of Boc-Asp(Ome)-OH:
-
In a separate vial, dissolve Boc-Asp(Ome)-OH (3-4 equivalents relative to the resin substitution) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.95 equivalents relative to the amino acid) and HOBt (1-Hydroxybenzotriazole) (1 equivalent relative to the amino acid) in N,N-dimethylformamide (DMF).[9][10]
-
Add DIEA (2-3 equivalents relative to the amino acid) to the solution to activate the carboxylic acid. The solution will typically change color, indicating the formation of the active ester.
4. Coupling Reaction:
-
Add the activated Boc-Asp(Ome)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the complete consumption of the free primary amines.
-
Upon completion, drain the reaction solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
5. Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., a 1:1:8 mixture) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.[11]
Critical Consideration: Aspartimide Formation
A significant side reaction that can occur during the synthesis of peptides containing aspartic acid is the formation of an aspartimide intermediate.[1][2] This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[12]
Mechanism of Aspartimide Formation
In Boc-SPPS, aspartimide formation is primarily an acid-catalyzed reaction, which can occur during the final cleavage step with strong acids like hydrogen fluoride (HF).[1] The strong acid protonates the side-chain ester, making it susceptible to nucleophilic attack by the backbone amide nitrogen of the C-terminally adjacent amino acid. This results in the formation of a five-membered succinimide ring.
Caption: Mechanism of acid-catalyzed aspartimide formation.
The resulting aspartimide is unstable and can undergo hydrolysis to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone continues through the side-chain carboxyl group.[13][14] Furthermore, the α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-aspartyl peptides.[2] These byproducts are often difficult to separate from the target peptide due to their similar physicochemical properties.
Strategies to Mitigate Aspartimide Formation
Several strategies can be employed to minimize aspartimide formation when incorporating Asp residues:
-
Use of Bulky Side-Chain Protecting Groups: While Boc-Asp(Ome)-OH is commonly used, employing a bulkier ester group for side-chain protection, such as the cyclohexyl (OcHex) or adamantyl ester, can sterically hinder the intramolecular cyclization.[1][15]
-
Optimized Cleavage Conditions: During the final cleavage from the resin, using a less harsh acid cocktail or reducing the cleavage time and temperature can help suppress aspartimide formation.
-
Sequence Considerations: If possible, avoiding sequences known to be highly susceptible to aspartimide formation (e.g., Asp-Gly) in the peptide design phase is a proactive measure.
-
Backbone Protection: For particularly challenging sequences, the use of a backbone protecting group on the amide nitrogen of the residue preceding the aspartic acid, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent aspartimide formation.[12]
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups, including the methyl ester of the aspartic acid residue, must be removed.
High-HF Cleavage Protocol:
-
Thoroughly dry the peptide-resin under high vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger mixture (e.g., anisole) to trap reactive carbocations generated during cleavage.
-
Carefully condense anhydrous hydrogen fluoride (HF) into the reaction vessel at low temperature (e.g., -78 °C).
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether several times to remove scavengers and organic-soluble impurities.
-
Dry the crude peptide under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The incorporation of Boc-Asp(Ome)-OH into peptide sequences is a routine yet critical procedure in Boc-based solid-phase peptide synthesis. A comprehensive understanding of the coupling and deprotection chemistries, coupled with a vigilant awareness of potential side reactions like aspartimide formation, is essential for success. By implementing the robust protocols and mitigation strategies outlined in these application notes, researchers can confidently synthesize high-purity aspartic acid-containing peptides for a wide range of applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Use of Boc-Asp(OMe)-OH in Complex Peptide Synthesis
Abstract
The incorporation of aspartic acid into complex peptide sequences is a persistent challenge in synthetic chemistry, primarily due to the propensity for aspartimide formation, which can lead to significant impurities and reduced yields. This comprehensive guide provides an in-depth analysis of the use of N-α-(tert-butyloxycarbonyl)-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH) as a strategic building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection scheme. We will explore the nuanced rationale for employing a β-methyl ester for side-chain protection, detailing its advantages and limitations. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the efficient incorporation and deprotection of Boc-Asp(OMe)-OH, alongside a comparative analysis of alternative aspartic acid protection strategies.
Introduction: The Aspartimide Challenge in Peptide Synthesis
Aspartic acid residues are frequently implicated in side reactions during peptide synthesis, with aspartimide formation being the most notorious. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid residue.[1][2] This reaction is particularly prevalent in Fmoc-based SPPS due to the repeated exposure to basic conditions (e.g., piperidine) for Fmoc group removal.[1][2] However, it can also occur under the acidic conditions of the final cleavage in Boc-SPPS, albeit generally to a lesser extent.[1]
The formation of the succinimide ring intermediate (aspartimide) is highly problematic as it can lead to a mixture of undesired products, including the desired α-peptide, the isomeric β-peptide, and their racemized forms, which are often challenging to separate chromatographically.[1][2] The sequence of the peptide chain significantly influences the rate of aspartimide formation, with Asp-Gly, Asp-Ala, and Asp-Ser motifs being particularly susceptible due to the minimal steric hindrance of the C-terminal amino acid residue.[1][2]
The primary strategy to mitigate aspartimide formation is the use of sterically bulky protecting groups for the β-carboxyl function of aspartic acid. While the tert-butyl (tBu) ester is standard in Fmoc chemistry, and the cyclohexyl (cHx) or benzyl (Bzl) esters are common in Boc chemistry, the use of a methyl ester (OMe) presents a unique set of considerations.[3]
Boc-Asp(OMe)-OH: Chemical Properties and Strategic Applications
Boc-Asp(OMe)-OH is an amino acid derivative where the α-amino group is protected by the acid-labile Boc group, and the side-chain β-carboxyl group is protected as a methyl ester.
| Property | Value |
| Chemical Name | N-α-(tert-butyloxycarbonyl)-L-aspartic acid β-methyl ester |
| Synonyms | Boc-L-aspartic acid 4-methyl ester, Boc-Asp(OMe)-OH |
| CAS Number | 59768-74-0 |
| Molecular Formula | C₁₀H₁₇NO₆ |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents used in peptide synthesis (e.g., DMF, DCM). |
Rationale for Using a β-Methyl Ester Protecting Group
The use of a methyl ester for side-chain protection is less common than bulkier esters due to its limited steric hindrance, which offers less protection against aspartimide formation.[1] However, its application can be strategic in specific scenarios:
-
Orthogonal Deprotection Schemes: The methyl ester can be selectively removed under conditions that do not affect other protecting groups, such as Boc, Fmoc, or benzyl esters. This orthogonality is particularly valuable in the synthesis of cyclic or branched peptides where site-specific deprotection is required.[4]
-
Solution-Phase and Fragment Condensation: In solution-phase synthesis, the methyl ester can be a useful protecting group, and its deprotection via saponification can be carefully controlled.[5] For fragment condensation, protected peptide segments with a C-terminal methyl ester can be synthesized and later coupled.[6]
-
Specific Synthetic Requirements: In some cases, the final peptide may require a methyl-esterified aspartic acid residue, making Boc-Asp(OMe)-OH the direct building block of choice.
Considerations and Limitations
The primary limitation of the β-methyl ester is its reduced ability to sterically hinder the nucleophilic attack of the backbone amide, thus offering minimal protection against aspartimide formation.[1] Therefore, its use should be carefully considered for sequences known to be prone to this side reaction.
Experimental Protocols
The following protocols are designed for manual or automated Boc-SPPS on a polystyrene-based resin (e.g., Merrifield or PAM resin).
Materials and Reagents
-
Boc-Asp(OMe)-OH
-
Appropriate solid-phase synthesis resin (e.g., PAM-resin for C-terminal acids, MBHA-resin for C-terminal amides)
-
Other Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Scavengers for final cleavage (e.g., anisole, thioanisole)
-
Diethyl ether, anhydrous
-
Reagents for final methyl ester deprotection (e.g., Lithium hydroxide, Sodium hydroxide)
Protocol for Incorporation of Boc-Asp(OMe)-OH in Boc-SPPS
This protocol outlines a single coupling cycle for the incorporation of Boc-Asp(OMe)-OH into a growing peptide chain on the solid support.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-Asp(OMe)-OH (3 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Diagram 1: General workflow for the incorporation of Boc-Asp(OMe)-OH in a Boc-SPPS cycle.
Protocol for Final Cleavage from Resin (with β-Methyl Ester Intact)
This protocol is for the cleavage of the peptide from the resin while leaving the β-methyl ester on the aspartic acid side chain intact.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 2 hours.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 90% HF, 5% anisole, and 5% thioanisole. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
Cleavage Reaction:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Peptide Precipitation and Isolation:
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold, anhydrous diethyl ether.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other small molecules.
-
Dry the crude peptide under vacuum.
-
Protocol for Saponification of the β-Methyl Ester Side Chain
This protocol is for the deprotection of the methyl ester on the aspartic acid side chain after the peptide has been cleaved from the resin and purified.
-
Peptide Dissolution: Dissolve the purified peptide containing the Asp(OMe) residue in a suitable solvent system, such as a mixture of water and an organic co-solvent (e.g., acetonitrile or THF).
-
Saponification:
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 0.1 M sodium hydroxide (NaOH) or lithium hydroxide (LiOH) dropwise while monitoring the pH to maintain it around 10-11.
-
Stir the reaction at 0°C and monitor the progress by HPLC to ensure complete conversion and minimize potential side reactions like racemization.
-
-
Neutralization and Desalting:
-
Once the reaction is complete, carefully neutralize the solution to pH 7 with a dilute acid (e.g., 0.1 M HCl).
-
Desalt the peptide solution using a suitable method, such as size-exclusion chromatography or preparative HPLC.
-
-
Lyophilization: Lyophilize the desalted peptide solution to obtain the final product with a free carboxylic acid side chain on the aspartic acid residue.
Diagram 2: Workflow for the post-synthesis deprotection of the β-methyl ester.
Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups in Boc-SPPS
The choice of the side-chain protecting group for aspartic acid is critical for the success of the peptide synthesis. The following table provides a comparative overview of common protecting groups used in Boc-SPPS.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Benzyl (Bzl) | -CH₂-Ph | Strong acid (e.g., HF, TFMSA) | Standard in Boc-SPPS, good compatibility. | Can lead to aspartimide formation during final cleavage. |
| Cyclohexyl (cHx) | -C₆H₁₁ | Strong acid (e.g., HF, TFMSA) | Offers increased steric hindrance compared to Bzl, reducing aspartimide formation.[3] | Can be more difficult to cleave than Bzl. |
| Methyl (OMe) | -CH₃ | Saponification (e.g., NaOH, LiOH) | Orthogonal to acid-labile protecting groups. | Provides minimal steric protection against aspartimide formation.[1] |
| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (e.g., HF, TFMSA) | Commonly used in Fmoc-SPPS, offers good steric protection. | Not typically used as a side-chain protecting group in standard Boc/Bzl strategies due to similar lability as the N-α-Boc group. |
Conclusion
The use of Boc-Asp(OMe)-OH in the synthesis of complex peptides is a specialized strategy that offers the advantage of an orthogonally removable side-chain protecting group. While the β-methyl ester provides limited steric hindrance against aspartimide formation, its application is valuable in scenarios requiring selective deprotection for the synthesis of cyclic or branched peptides, or when a C-terminal methyl ester is the desired final modification. The protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make informed decisions and successfully implement this building block in their synthetic workflows. A thorough understanding of the potential for aspartimide formation, particularly in susceptible sequences, is crucial for the successful application of Boc-Asp(OMe)-OH.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of Boc-Asp(Ome)-Ome
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of well-defined dipeptides is a fundamental undertaking in medicinal chemistry and drug development, serving as a critical step in the construction of larger, more complex peptide-based therapeutics. The coupling of N-terminally protected aspartic acid derivatives, such as Boc-Asp(Ome)-OH, with an amino acid ester presents a unique set of challenges, primarily centered around the propensity for side reactions that can compromise the yield and purity of the desired product. This technical guide provides a comprehensive overview of the reaction conditions for the synthesis of Boc-Asp(Ome)-Ome, delving into the mechanistic rationale behind various coupling strategies and offering detailed, field-proven protocols.
Core Principles of this compound Synthesis: A Mechanistic Perspective
The formation of the peptide bond between Boc-Asp(Ome)-OH and L-Aspartic acid dimethyl ester (H-Asp(Ome)-Ome) involves the activation of the free carboxylic acid of the N-protected amino acid, followed by nucleophilic attack from the amino group of the C-terminal partner. The choice of coupling reagent is paramount and dictates the reaction's efficiency, the potential for racemization at the chiral center, and the formation of undesirable byproducts.
A critical consideration in the coupling of aspartic acid derivatives is the potential for aspartimide formation. This intramolecular cyclization is a base-catalyzed side reaction where the backbone amide nitrogen attacks the side-chain ester, forming a succinimide ring.[1][2] This intermediate can then be opened by nucleophiles to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate.[1] While the methyl ester side-chain protection in Boc-Asp(Ome)-OH offers some stability, careful selection of coupling conditions is crucial to minimize this side reaction.[1][3]
Comparative Analysis of Coupling Methodologies
Several classes of coupling reagents are available for the synthesis of this compound, each with its own set of advantages and disadvantages. The selection of an appropriate method will depend on factors such as scale, desired purity, and cost.
Carbodiimide-Mediated Couplings: The EDC/HOBt Approach
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their convenience and affordability.[4][5] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo rearrangement to a stable N-acylurea.[6] To mitigate these issues, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an HOBt active ester, which is more stable and less susceptible to racemization upon reaction with the amine component.[6][7]
Mechanism of EDC/HOBt Coupling
Caption: EDC/HOBt coupling mechanism.
Uronium/Aminium Salt-Based Reagents: The HBTU Advantage
Uronium and aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that offer rapid reaction times and low levels of racemization.[8][9] HBTU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), converts the carboxylic acid into an HOBt active ester in situ.[7][9] These reagents are particularly useful for sterically hindered couplings.
A potential side reaction with uronium/aminium reagents is the guanidinylation of the free N-terminus of the peptide chain if the coupling reagent is used in excess.[10] Therefore, careful control of stoichiometry is important.
Phosphonium Salt Reagents: The PyBOP Option
Phosphonium salt reagents, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), are another class of highly effective coupling agents.[10][11] Similar to HBTU, PyBOP facilitates the formation of an active ester, leading to efficient peptide bond formation with minimal racemization.[10] A key advantage of phosphonium salts over their uronium/aminium counterparts is that they do not cause guanidinylation of the N-terminus, allowing for their use in excess to drive slow reactions to completion.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using the discussed coupling reagents. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Considerations
-
Starting Materials: Boc-Asp(Ome)-OH and H-Asp(Ome)-Ome (often as a hydrochloride salt) should be of high purity. The free amine of H-Asp(Ome)-Ome can be generated in situ from its hydrochloride salt using a tertiary amine base.
-
Solvents: Anhydrous solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF) are recommended to prevent hydrolysis of activated intermediates.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.
Protocol 1: EDC/HOBt Mediated Coupling
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Boc-Asp(Ome)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Amine Component: If starting with H-Asp(Ome)-Ome hydrochloride, add it to the reaction mixture followed by a tertiary amine base such as N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.1 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: HBTU Mediated Coupling
-
Reaction Setup: In a round-bottom flask, dissolve Boc-Asp(Ome)-OH (1.0 eq) and H-Asp(Ome)-Ome (or its hydrochloride salt) (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes.
-
Coupling Reagent Addition: Add HBTU (1.0 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer extensively with water to remove DMF and then with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow
Caption: General experimental workflow.
Quantitative Data Summary
The choice of coupling method can significantly impact the yield and purity of the final product. The following table provides a comparative summary based on typical outcomes in solution-phase dipeptide synthesis.
| Coupling Method | Typical Yield | Purity (Crude) | Racemization Risk | Key Considerations |
| EDC/HOBt | 70-85% | Good | Low with HOBt | Cost-effective; urea byproduct removal can be challenging.[12] |
| HBTU/DIPEA | 85-95% | Very Good | Very Low | High efficiency; potential for guanidinylation if used in excess.[9] |
| PyBOP/DIPEA | 85-95% | Excellent | Very Low | High efficiency; no guanidinylation side reaction.[10] |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a slight excess (1.1-1.2 eq) of the coupling reagent and the N-protected amino acid can be added. For phosphonium salt reagents like PyBOP, a larger excess can be used without the risk of N-terminal capping.[10]
-
Aspartimide Formation: To further suppress aspartimide formation, especially if the reaction requires elevated temperatures or prolonged reaction times, consider using a more sterically hindered base such as 2,4,6-collidine in place of DIPEA.[13] Additionally, maintaining a reaction temperature at or below room temperature is advisable.
-
Difficult Purification: The water-soluble urea byproduct from EDC can sometimes be challenging to remove completely with standard aqueous washes. Multiple washes or a final purification by preparative HPLC may be necessary for highly pure material.
By carefully selecting the appropriate coupling methodology and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize this compound, a valuable building block for the advancement of peptide-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. file.globalso.com [file.globalso.com]
- 12. researchgate.net [researchgate.net]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-Asp(OMe)-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common and often frustrating challenge in peptide synthesis: low coupling efficiency encountered when using N-Boc-L-aspartic acid β-methyl ester (Boc-Asp(OMe)-OH). This guide is structured in a question-and-answer format to directly tackle the specific issues you may be facing in your experiments.
Our approach is grounded in explaining the "why" behind the "how," providing not just protocols but also the mechanistic reasoning to empower you to make informed decisions in your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm experiencing significantly low yields when trying to couple Boc-Asp(OMe)-OH. What is the most likely cause?
Low coupling efficiency with aspartic acid derivatives is a well-documented issue in peptide synthesis, primarily due to a notorious side reaction: aspartimide formation .[1] This intramolecular cyclization occurs when the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid attacks the side-chain carbonyl group. This forms a five-membered succinimide ring, known as an aspartimide.[2][3]
This side reaction is particularly prevalent under basic conditions, such as those used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS), but it can also be triggered by the bases used during the coupling step itself (e.g., DIPEA) in both solid-phase and solution-phase synthesis.[1][4] The formation of the stable five-membered ring is thermodynamically favorable and effectively consumes your starting material, leading to a dramatic decrease in the yield of your desired peptide.
The propensity for this side reaction is highly dependent on the amino acid sequence. Sequences containing Asp-Gly, Asp-Ala, Asp-Ser, or Asp-Asn are especially prone to aspartimide formation.[1][4]
Q2: Beyond low yield, what other impurities or byproducts should I be looking for?
The formation of an aspartimide intermediate is problematic not only because it consumes your target peptide, but also because it leads to a cascade of hard-to-separate byproducts. The aspartimide ring is susceptible to nucleophilic attack, which can open the ring in two ways.
-
α- and β-Peptides : The aspartimide ring can be opened by water or hydroxide ions, leading to a mixture of the desired α-aspartyl peptide and an isomeric β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[3][5]
-
Piperidide Adducts : If piperidine is used (common in Fmoc-SPPS), it can attack the aspartimide, leading to the formation of α- and β-piperidide adducts.[4][6] These will have a mass increase of +84 Da.[6]
-
Racemization : The α-carbon of the aspartimide is highly prone to epimerization under basic conditions.[1][7] This means that subsequent ring-opening can lead to a mixture of D- and L-isomers for both the α- and β-peptides, further complicating purification.[1][7]
Crucially, the isomeric α- and β-peptides, as well as their epimerized forms, have the same molecular weight as your target peptide, making them difficult to detect by mass spectrometry alone and often challenging to separate by standard reverse-phase HPLC.[6][7]
Below is a diagram illustrating the pathway of aspartimide formation and its subsequent reactions.
Caption: Pathway of aspartimide formation and subsequent byproduct generation.
Q3: How can I definitively detect and characterize aspartimide-related impurities?
A multi-pronged analytical approach is necessary to identify these challenging impurities.
| Analytical Technique | Purpose & What to Look For |
| Reverse-Phase HPLC (RP-HPLC) | Aspartimide-related byproducts often have different retention times than the target peptide. The aspartimide itself is typically more hydrophobic and elutes later, while piperidide adducts may elute earlier or later depending on the sequence. Look for unexpected peaks around your main product peak. |
| Mass Spectrometry (MS) | MS is crucial for identifying certain byproducts. Look for a mass loss of 18 Da (-H₂O), which corresponds to the aspartimide intermediate.[8] Also, check for a mass increase of +84 Da if piperidine was used in any step.[6] Remember that α/β-isomers and epimers will have the same mass as the target peptide.[6] |
| Tandem MS (MS/MS) | Fragmentation analysis can help distinguish between α- and β-aspartyl isomers, as they will produce different fragment ion patterns. |
| Nuclear Magnetic Resonance (NMR) | For a definitive structural confirmation, 2D NMR techniques can be employed to unambiguously determine the connectivity of the peptide backbone and identify the presence of β-linkages or other structural isomers.[9] |
Q4: What are the most effective strategies to minimize or prevent aspartimide formation during coupling?
Preventing the formation of the aspartimide intermediate is the most effective strategy. Here are several field-proven approaches, ranging from simple modifications to more fundamental changes in your synthetic plan.
-
Choice of Coupling Reagent : For sterically hindered or problematic couplings, standard carbodiimide reagents like DCC or DIC may be insufficient.[10] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended. Reagents like HATU , HCTU , and PyBOP are known to facilitate rapid amide bond formation, which can outcompete the intramolecular cyclization.[11]
-
Minimize Base Exposure : Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) and use the minimum number of equivalents necessary to achieve coupling.[11] Prolonged exposure to excess base can promote aspartimide formation.
-
Lower Temperature : If feasible for your specific reaction, performing the coupling at a lower temperature (e.g., 0 °C) can slow down the rate of the aspartimide side reaction more than the desired coupling reaction.
The principle here is to physically block the backbone amide from attacking the side-chain carbonyl. While you are using a methyl ester (-OMe), which is not sterically demanding, for future syntheses consider using bulkier esters on the aspartic acid side chain. This is one of the most effective preventative measures.[6][12]
| Protecting Group | Steric Hindrance | Efficacy in Preventing Aspartimide | Reference |
| tert-Butyl (OtBu) | Moderate | Standard, but can still be problematic in sensitive sequences. | [2][5] |
| 3-methyl-pent-3-yl (OMpe) | High | More effective than OtBu. | [6] |
| 5-n-butyl-5-nonyl (OBno) | Very High | Offers excellent suppression of aspartimide formation. | [2][7] |
| Cyclohexyl (OcHex) | High | Shown to result in minimal aspartimide formation in Boc-based synthesis. | [4][13] |
Another advanced strategy is to temporarily modify the backbone amide nitrogen of the residue C-terminal to the aspartic acid, thereby preventing it from acting as a nucleophile. The 2-hydroxy-4-methoxybenzyl (Hmb) group can be incorporated for this purpose.[6][8] This protection is cleaved during the final TFA treatment.[4] Using dipeptides like Fmoc-L-Asp(tBu)-DmbGly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine amide, is also a highly effective method.[1][12]
Below is a workflow to guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low coupling efficiency.
Experimental Protocol: Test Coupling with HATU
This protocol provides a general method for coupling Boc-Asp(OMe)-OH in a solution-phase reaction, using a more robust coupling reagent to minimize side reactions.
Materials:
-
N-terminal deprotected peptide-amine (1 eq.)
-
Boc-Asp(OMe)-OH (1.2 eq.)
-
HATU (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.4 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve the N-terminal deprotected peptide-amine in anhydrous DMF.
-
Pre-activation: In a separate vessel, dissolve Boc-Asp(OMe)-OH and HATU in anhydrous DMF. Add DIPEA to this mixture and allow it to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the solution containing the peptide-amine.
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Monitoring: Monitor the reaction progress using a suitable method, such as thin-layer chromatography (TLC) or a small-scale HPLC analysis of an aliquot, to determine the point of completion (typically 1-4 hours).
-
Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 9. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. biotage.com [biotage.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Yield with Aspartic Acid Derivatives
Introduction
The incorporation of aspartic acid (Asp) is crucial for the function of many therapeutic peptides. However, its synthesis, particularly using the standard Fmoc/tBu strategy, is frequently compromised by a notorious side reaction: aspartimide formation. This intramolecular cyclization is a primary cause of reduced peptide yield and purity, generating a cascade of hard-to-separate impurities. This guide provides a comprehensive, experience-driven framework for troubleshooting and preventing this critical issue. We will explore the underlying mechanisms, diagnostic methods, and field-proven preventative strategies to ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based Solid Phase Peptide Synthesis (SPPS). The backbone amide nitrogen following an aspartic acid residue attacks the side-chain ester (like a methyl or tert-butyl ester), forming a five-membered succinimide ring.[1][2] This is problematic for several reasons:
-
Yield Reduction: It consumes the target peptide sequence.
-
Difficult Purifications: The aspartimide ring can be opened by residual water or the piperidine base used for Fmoc deprotection. This ring-opening is non-specific, creating a mixture of the desired α-peptide and an isomeric β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[1][2][3]
-
Racemization: The intermediate is prone to epimerization, leading to D-aspartyl impurities that are identical in mass and often co-elute with the target peptide, making them nearly impossible to remove.[2]
Q2: My HPLC shows a primary impurity peak with a mass loss of 18 Da. Is this related to aspartimide formation?
A2: Yes, a mass loss of 18 Da (the mass of water) relative to the target peptide is a classic indicator of the stable cyclic aspartimide intermediate.[4] This suggests that the cyclization reaction occurred, but the ring has not yet been opened to form the α/β-peptide mixture. If you also see peaks with the same mass as your target peptide but with slightly different retention times, these are likely the α- and β-peptide isomers.
Q3: Which peptide sequences are most vulnerable to this side reaction?
A3: The rate of aspartimide formation is highly sequence-dependent. The most problematic sequences are those where Asp is followed by a small, unhindered amino acid.[2] The most susceptible sequences include:
-
Asp-Gly: This is the most notorious motif due to the lack of steric hindrance from the glycine residue.[1][5]
-
Asp-Asn
-
Asp-Ser
In-Depth Troubleshooting Guide
Problem 1: Significant Impurity Peaks Identified as Aspartimide-Related Products
You've completed your synthesis and the analytical HPLC of the crude product shows a complex profile. Mass spectrometry confirms the presence of species corresponding to the aspartimide intermediate (-18 Da) and/or isomers of your target peptide mass.
This issue is almost certainly caused by base-catalyzed aspartimide formation during the repeated Fmoc-deprotection steps. The standard 20% piperidine in DMF provides a sufficiently basic environment to deprotonate the backbone amide nitrogen, initiating the cyclization.[1][3] The longer the peptide and the more Asp residues it contains, the greater the cumulative exposure to piperidine and the more pronounced the problem becomes.
The following diagram illustrates the pathway from the desired peptide to the problematic byproducts.
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
The most effective strategy is prevention. Once these impurities are formed, especially the isomeric and racemized products, purification is exceptionally difficult and often results in significant yield loss.
Strategy A: Modify the Fmoc-Deprotection Conditions
The goal is to reduce the basicity of the deprotection solution just enough to prevent significant deprotonation of the backbone amide, without compromising the speed of Fmoc removal.
-
Protocol 1: Addition of an Acidic Additive: Adding a weak acid to the piperidine solution can buffer the environment and suppress the side reaction.[1][7]
-
Reagent Prep: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt (Hydroxybenzotriazole).[8] Note: Anhydrous HOBt is explosive; use the wetted form.
-
Deprotection: Use this solution for all Fmoc-deprotection steps in your synthesis. Standard times (e.g., 2 x 10 min) are typically sufficient.
-
Alternative: Some studies show that using 5% formic acid is also effective.[1][9]
-
-
Protocol 2: Use a Weaker Base: Replacing piperidine with a less nucleophilic or weaker base can be highly effective.
Strategy B: Employ Sterically Hindered Asp Side-Chain Protecting Groups
The principle here is to physically block the backbone nitrogen from attacking the side-chain carbonyl. While Fmoc-Asp(OMe)-OH is highly susceptible and Fmoc-Asp(OtBu)-OH is the common standard, several bulkier alternatives offer superior protection.[2][8]
-
Recommended Building Blocks:
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl): Offers a good balance of steric bulk and stability, significantly reducing aspartimide formation compared to OtBu.[8][10]
-
Fmoc-Asp(OPhp)-OH (3-phenyl-pent-3-yl): Provides even greater steric hindrance.
-
Fmoc-Asp(OBno)-OH (benzyloxymethyl): Has shown exceptional performance, reducing aspartimide formation to almost undetectable levels even in the challenging Asp-Gly sequence.
-
-
Implementation: Simply substitute the standard Fmoc-Asp(OtBu)-OH with one of these sterically hindered versions during the coupling step at the desired position in your sequence. Standard coupling protocols (e.g., HBTU/DIPEA) are generally effective.
Strategy C: Utilize Backbone Protection (The Gold Standard for Asp-Gly)
For the most difficult sequences, particularly Asp-Gly, the most robust solution is to temporarily modify the backbone amide nitrogen of the glycine residue itself, completely preventing the cyclization reaction.[5][8]
-
Protocol: Using a Dmb-Gly Dipeptide:
-
Building Block: Instead of coupling Asp and then Gly, use a pre-formed dipeptide building block: Fmoc-Asp(OtBu)-Dmb-Gly-OH . The 2,4-dimethoxybenzyl (Dmb) group protects the glycine's amide nitrogen.[2][5]
-
Coupling: Couple this dipeptide using standard coupling reagents.
-
Cleavage: The Dmb group is stable to piperidine but is cleaved simultaneously with the other side-chain protecting groups and the resin linker during the final TFA cleavage step.[2][5]
-
The following table summarizes the approximate effectiveness of these strategies on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly prone to this side reaction.
| Strategy Implemented | Asp Side-Chain PG | Deprotection Condition | Approx. Aspartimide-Related Impurities | Reference(s) |
| Standard Synthesis | -OtBu | 20% Piperidine/DMF | 20-50% | [11] |
| Acidic Additive | -OtBu | 20% Piperidine, 0.1M HOBt | 5-10% | [5][8] |
| Bulky Protecting Group | -OMpe | 20% Piperidine/DMF | < 5% | [12] |
| Bulky Protecting Group | -OBno | 20% Piperidine/DMF | < 1% | |
| Backbone Protection | -OtBu | 20% Piperidine/DMF | ~0% (Eliminated) | [2][8] |
Note: Values are illustrative and can vary based on the specific peptide sequence and synthesis conditions.
Problem 2: Low Coupling Efficiency When Using a Modified Aspartic Acid Derivative
You have chosen a sterically hindered protecting group like Fmoc-Asp(OMpe)-OH or a backbone-protected dipeptide like Fmoc-Asp(OtBu)-Dmb-Gly-OH, but now you observe low coupling efficiency, resulting in deletion sequences (-Asp).
The very steric bulk that protects against aspartimide formation can also hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[8][13] This is particularly true for backbone-protected dipeptides, where the coupling site is a secondary amine, which is inherently less nucleophilic than a primary amine.[8]
Caption: Decision workflow for troubleshooting low coupling efficiency.
-
Protocol 1: Use a More Potent Coupling Reagent:
-
Reagent Choice: Switch from standard reagents like HBTU to more potent uranium/aminium salt reagents such as HATU or HCTU .
-
Activation: Pre-activate a 4-fold excess of the modified Asp derivative with 3.95 equivalents of HATU and 6 equivalents of a non-nucleophilic base like DIPEA or 2,4,6-collidine in DMF for 1-2 minutes.
-
Coupling: Add the activated mixture to the resin and allow the reaction to proceed.
-
-
Protocol 2: Extend Coupling Time & Double Couple:
-
Extend Time: For sterically hindered residues, a standard 1-hour coupling time may be insufficient. Extend the coupling reaction to 2-4 hours.[13]
-
Monitor: Perform a Kaiser test to check for reaction completion.
-
Double Couple: If the Kaiser test is positive (indicating free amines), drain the reaction vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid for another 1-2 hours.[14]
-
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. benchchem.com [benchchem.com]
- 12. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of Boc-Asp(OMe)-OH in SPPS
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals utilizing Boc-L-Aspartic acid 4-methyl ester (Boc-Asp(OMe)-OH) in their synthetic workflows. We will delve into the primary side reaction associated with this building block—aspartimide formation—providing in-depth mechanistic insights, troubleshooting strategies, and validated protocols to ensure the integrity and purity of your final peptide product.
Section 1: Understanding the Core Problem – Aspartimide Formation
This section addresses the fundamental questions surrounding the most common side reaction encountered when using Asp-containing building blocks in Boc-SPPS.
Q1: What is aspartimide formation, and why is it a significant problem in peptide synthesis?
Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen, located C-terminal to the aspartic acid residue, attacks the side-chain carbonyl group.[1][2] This cyclization event forms a five-membered succinimide ring, known as an aspartimide intermediate, and results in the loss of a water molecule (a mass decrease of 18 Da).[3]
This side reaction is highly problematic for several reasons:
-
Chain Termination: The aspartimide intermediate can be unreactive to subsequent couplings, leading to truncated peptide sequences.
-
Difficult Purification: The aspartimide itself is unstable and can be hydrolyzed back to the desired aspartyl peptide or, more problematically, to a β-aspartyl peptide where the peptide backbone continues from the side-chain carboxyl group.[1][4]
-
Epimerization: The α-carbon of the aspartimide intermediate is highly susceptible to racemization (epimerization), leading to the formation of D-Asp containing peptides.[1]
-
Co-elution: The resulting D-α-aspartyl and D/L-β-aspartyl impurities often have identical masses and very similar chromatographic properties to the target peptide, making them extremely difficult, if not impossible, to separate by standard HPLC.[1]
Q2: How does aspartimide formation in Boc-SPPS differ from the more commonly discussed Fmoc-SPPS?
The underlying mechanism is similar, but the catalyst is different, which dictates when the side reaction is most likely to occur.
-
Fmoc-SPPS: Aspartimide formation is predominantly base-catalyzed . It occurs during the repetitive Fmoc-deprotection steps using piperidine, which deprotonates the backbone amide nitrogen, facilitating its nucleophilic attack on the Asp side-chain ester.[3][4]
-
Boc-SPPS: In contrast, aspartimide formation is primarily an acid-catalyzed reaction. While minimal formation occurs during the repetitive TFA deprotection cycles, it becomes a significant risk during the final, harsh acid cleavage step (e.g., using Hydrogen Fluoride, HF) required to deprotect side chains and cleave the peptide from the resin.[3][4] The strong acid protonates the side-chain ester, making it a better electrophile and highly susceptible to nucleophilic attack by the backbone amide.
Q3: Which peptide sequences are most susceptible to this side reaction?
The propensity for aspartimide formation is highly sequence-dependent. The reaction is most prevalent when the amino acid C-terminal to the Asp residue (the Asp-Xxx motif) is sterically unhindered.[3] This allows the backbone nitrogen the conformational freedom to attack the side chain.
Highly Susceptible Sequences Include:
-
Asp-Gly : This is the most problematic sequence due to the lack of any steric hindrance from the glycine residue.[3][5]
-
Asp-Ser : The hydroxyl group can participate in the reaction, and the residue is small.[3][5]
-
Asp-Asn & Asp-Asp : These sequences are also known to be highly prone to cyclization.[1][3]
-
Asp-Ala : While less susceptible than Asp-Gly, it still presents a notable risk.[5]
Q4: Why is the methyl ester protecting group (OMe) a concern in Boc-SPPS?
In Boc-SPPS, the choice of side-chain protection is critical for minimizing acid-catalyzed side reactions. The methyl ester of Boc-Asp(OMe)-OH is more labile compared to bulkier esters. Historically, the use of the cyclohexyl ester (OcHex) in Boc-SPPS resulted in significantly less aspartimide formation because its steric bulk hinders the intramolecular cyclization during the final acid cleavage.[3][4][6] The smaller methyl group provides less steric protection, making peptides containing Asp(OMe) more vulnerable during the final deprotection step.
Section 2: Troubleshooting Guide – Detection and Characterization
Identifying side products is the first step toward optimizing your synthesis. This guide helps you interpret common analytical results.
Q5: My HPLC shows a major product peak, but also a significant pre-peak with a mass of -18 Da. Is this the aspartimide?
Yes, this is a classic indicator of aspartimide formation.[3][7] The mass loss of 18 Da corresponds exactly to the loss of a water molecule during the intramolecular cyclization. The aspartimide intermediate is typically more hydrophobic than the parent peptide, causing it to elute earlier on a reverse-phase HPLC column (appearing as a "pre-peak").
Q6: How can I confirm the presence of α- and β-aspartyl peptide isomers?
Confirming these isomers can be challenging as they have the same mass as the desired product. A multi-pronged approach is recommended:
-
High-Resolution HPLC: Use a high-resolution column and an optimized, shallow gradient. This may allow you to resolve the isomers, which often appear as shoulders on the main peak or as closely eluting separate peaks.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is a powerful tool. The fragmentation pattern of a β-aspartyl peptide will differ from that of the α-aspartyl peptide due to the altered backbone connectivity. This allows for unambiguous identification.[6]
-
NMR Spectroscopy: For definitive structural elucidation, 2D-NMR techniques can be used to characterize the exact connectivity of the peptide backbone, although this is often reserved for cases where other methods are inconclusive.[8]
Diagram 1: Mechanism of Aspartimide Formation and Subsequent Reactions
Caption: Acid-catalyzed formation of the aspartimide intermediate and its subsequent hydrolysis into problematic α- and β-peptide isomers.
Section 3: Prevention and Mitigation Strategies
Proactive measures are the most effective way to combat side reactions. Here are field-proven strategies for peptides containing Boc-Asp(OMe)-OH.
Q7: What is the most critical stage for preventing aspartimide formation in a Boc-SPPS workflow?
The final cleavage and deprotection step is by far the most critical stage.[3] While minor side reactions can occur during TFA cycles, the harsh conditions of the final cleavage (e.g., HF, TFMSA) provide the strong acid catalysis that drives aspartimide formation. Therefore, optimizing the cleavage cocktail and conditions is the highest priority.
Q8: What is the best cleavage cocktail to use for a peptide containing an Asp(OMe)-Gly sequence?
A standard, aggressive cleavage cocktail like "TFA/TIS/H₂O (95:2.5:2.5)" may be too harsh.[9][10] For highly susceptible sequences, a modified approach is needed. The goal is to use the mildest conditions that still achieve complete deprotection.
Recommended Strategy: Two-Stage Cleavage
-
Initial Mild Deprotection: First, use a milder acid treatment to remove more labile side-chain protecting groups (like Boc on Trp or Lys) without aggressively promoting aspartimide formation. A cocktail like TFA/DCM (50:50) can be used for this pre-treatment.[11]
-
Final Cleavage: Follow with a stronger, but well-scavenged, acid for the final cleavage. For HF cleavage, minimizing the time and temperature is crucial.
| Cleavage Cocktail Component | Purpose & Rationale | Recommended for Asp(OMe) Peptides? |
| Trifluoroacetic Acid (TFA) | Primary acid for deprotection.[12] | Yes, but its strength can promote aspartimide formation. Use judiciously. |
| Hydrogen Fluoride (HF) | Very strong acid for cleaving benzyl-type protecting groups and some linkers. High risk for Asp(OMe).[3][5] | Use with extreme caution. Minimize time and temperature. |
| TFMSA | Trifluoromethanesulfonic acid. A strong acid alternative to HF.[5] | High risk, similar to HF. |
| Triisopropylsilane (TIS) | Carbocation scavenger. Essential to prevent alkylation of residues like Trp and Met.[9][13] | Mandatory. Helps quench reactive species that can exacerbate side reactions. |
| Water | Scavenger and helps with solubility. | Mandatory. Helps hydrolyze carbocations. |
| Thioanisole / Anisole | "Soft" scavenger, particularly effective for protecting Met and Trp.[13] | Highly Recommended. Helps protect sensitive residues and stabilize the peptide. |
| Ethanedithiol (EDT) | Scavenger, particularly for trityl groups.[7][13] | Recommended if Cys(Trt) or other trityl-protected residues are present. |
Q9: Can I adjust my coupling protocol to reduce the risk?
Yes. While the final cleavage is the primary concern, minimizing any potential for side reactions during the synthesis is good practice. The use of in-situ neutralization protocols is highly recommended in Boc-SPPS.[5][6]
In this method, the TFA salt formed after Boc deprotection is not neutralized in a separate step. Instead, a tertiary base like N,N-Diisopropylethylamine (DIEA) is added directly to the coupling reaction. This ensures that the N-terminal amine is in its free, nucleophilic state for only a minimal amount of time before it reacts with the incoming activated amino acid. This reduces the opportunity for any base-labile side reactions, although the primary risk for Asp(OMe) remains acid-catalyzed.
Section 4: Experimental Protocols
Follow these detailed protocols to minimize side reactions when working with Boc-Asp(OMe)-OH.
Protocol 1: Recommended In-Situ Neutralization Coupling
This protocol minimizes the time the deprotected N-terminal amine is exposed, which is best practice for overall peptide integrity.
-
Boc Deprotection: Treat the peptide-resin with 50% TFA in Dichloromethane (DCM) for 2 minutes. Drain, and repeat with fresh solution for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and finally DMF (3x) to remove residual acid and prepare for coupling.
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Boc-amino acid (3 equivalents) and an activator like HBTU (2.9 equivalents) in DMF.
-
In-Situ Neutralization and Coupling: Add the activated amino acid solution to the resin. Immediately add DIEA (4-5 equivalents) to the reaction vessel.
-
Coupling Reaction: Agitate the mixture for 30-60 minutes. Monitor coupling completion with a Kaiser test.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x) to prepare for the next cycle.
Protocol 2: Optimized Low-Risk Cleavage for Asp(OMe)-Containing Peptides
This protocol is designed for peptides with sensitive sequences like Asp(OMe)-Gly and other residues like Trp or Met.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: In a cold, ventilated fume hood, prepare a fresh cleavage cocktail. For every 1 gram of resin, plan for 10-15 mL of cocktail. A recommended low-risk cocktail is Reagent K : TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/w/v/v/v).[9]
-
Cleavage Reaction: Add the chilled cleavage cocktail to the resin. Allow the reaction to proceed at room temperature with gentle swirling for 2-3 hours. Avoid extended cleavage times.
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin 2-3 times with a small volume of fresh TFA.
-
Precipitation: Combine the filtrates and add to a 10-fold volume of cold methyl-t-butyl ether (MTBE). A white precipitate (the crude peptide) should form.
-
Pelleting and Washing: Store the mixture at -20°C for at least 1 hour to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether to remove scavengers.
-
Drying and Analysis: Dry the crude peptide pellet under a stream of nitrogen. Analyze the crude product immediately by HPLC and MS to assess purity and identify any side products.
Diagram 2: Troubleshooting Workflow for Asp(OMe) Side Reactions
Caption: A decision tree to guide researchers from initial analysis to identifying and solving common Asp(OMe)-related side reactions.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
strategies to minimize racemization of Asp(Ome) residues.
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges of peptide synthesis. This guide provides in-depth troubleshooting and practical strategies to minimize the racemization of Asp(Ome) and other aspartic acid residues during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a doublet or a broad peak for my Asp(Ome)-containing peptide on my HPLC. What is happening?
This is a classic sign of a common and problematic side reaction: aspartimide formation . This process is the root cause of both racemization and the formation of impurities that are difficult to separate.
The Underlying Mechanism: During Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the repeated exposure to a base (typically piperidine for Fmoc removal) can trigger an intramolecular cyclization. The backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain ester (in your case, the methyl ester), forming a five-membered succinimide ring known as an aspartimide.[1][2][3]
This aspartimide intermediate is highly susceptible to two further reactions:
-
Racemization: The α-carbon of the aspartic acid residue is now part of the strained ring system, making its proton acidic. The basic conditions can easily abstract this proton, leading to a loss of stereochemical integrity (epimerization). When the ring eventually opens, you get a mixture of both L-Asp and D-Asp peptides.[2][3][4]
-
Isomerization: The aspartimide ring can be re-opened by nucleophiles (like piperidine or water) at either of two carbonyl positions. This results in the desired α-aspartyl peptide linkage, but also a significant amount of the undesired β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[1][3][5]
Because these byproducts (D-α-Asp, L-β-Asp, D-β-Asp) often have the same mass and similar chromatographic properties as your target peptide, they are notoriously difficult to purify.
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Q2: Which peptide sequences are most at risk for this side reaction?
The propensity for aspartimide formation is highly dependent on the amino acid immediately following the Asp residue (the 'Xaa' in an Asp-Xaa motif).[3][4]
High-Risk Sequences:
-
Asp-Gly: This is the most susceptible sequence due to glycine's lack of steric hindrance, which allows the backbone nitrogen to easily attack the side chain.[1][2][4]
-
Asp-Asn, Asp-Ser, Asp-Ala, Asp-Arg: These sequences are also highly prone to this side reaction.[2][4][6]
While Asp(Ome) is mentioned, the standard protecting group for Asp in Fmoc-SPPS is tert-butyl ester (OtBu). The lower steric bulk of the methyl ester in Asp(Ome) compared to OtBu can exacerbate the problem.
Troubleshooting & Prevention Guide
Q3: How can I proactively minimize racemization at Asp residues during synthesis?
Prevention is the most effective strategy. Several parameters in your synthesis protocol can be optimized to suppress aspartimide formation.
Since the side reaction is base-catalyzed, modifying the deprotection step is a primary strategy.[1]
-
Use Weaker Bases: Instead of the standard 20% piperidine in DMF, consider using 5% piperazine in DMF. Piperazine is a weaker base and has been shown to significantly reduce aspartimide formation.[7][8][9] Another alternative is dipropylamine (DPA), which also reduces the side reaction.[1][5]
-
Add Acidic Additives: The addition of an acidic additive to the piperidine solution can buffer the basicity and reduce the rate of aspartimide formation.[10][11][12]
-
Choice of Coupling Reagent: While the primary cause is the deprotection step, highly reactive coupling conditions can contribute to side reactions.
-
Use aminium/uronium salt-based reagents like HBTU, HATU, or COMU which are known for their efficiency and lower racemization potential compared to carbodiimides alone.[13][14][15]
-
When using carbodiimides like DIC, the inclusion of an additive like HOBt or Oxyma is essential to minimize racemization.[6][14][16][17]
-
-
Temperature Control: Elevated temperatures accelerate all reactions, including unwanted side reactions. If using microwave synthesis, reducing the coupling temperature for sensitive residues like Asp, Cys, and His to 50°C can significantly limit racemization.[8][9][18][19] For all syntheses, avoid unnecessarily high temperatures or prolonged reaction times at the Asp residue.[20]
The standard Asp(OtBu) is often insufficient for problematic sequences. Using a bulkier protecting group on the Asp side chain can sterically hinder the cyclization reaction.
| Protecting Group | Relative Bulk | Efficacy in Suppression | Reference |
| O-tert-butyl (OtBu) | Standard | Moderate | [1][5] |
| O-Menthyl (OMpe) | High | Good | [21] |
| 3-Methyl-pent-3-yl ester (O-3Mpe) | High | Good | [21] |
| 2-Phenyl isopropyl ester | High | Good | [3] |
For the most challenging sequences (e.g., Asp-Gly), the most robust solution is to prevent the reaction by modifying the backbone nitrogen itself.
-
Dmb/Hmb Dipeptides: Use a pre-formed dipeptide where the Gly (or other residue) is protected on its backbone nitrogen, such as Fmoc-Asp(OtBu)-Gly(Dmb)-OH . The 2,4-dimethoxybenzyl (Dmb) group physically blocks the nitrogen from attacking the Asp side chain.[3][6][7] This is one of the most effective methods to completely eliminate the side reaction.[7]
-
Pseudoproline Dipeptides: For Asp-Ser or Asp-Thr sequences, using a pseudoproline dipeptide, like Fmoc-Asp(OtBu)-Ser(ψMe,MePro)-OH , is highly effective. The cyclic structure of the pseudoproline locks the conformation in a way that prevents aspartimide formation.[1][4]
Experimental Protocols
Protocol 1: Low-Racemization Fmoc Deprotection
This protocol is recommended for any synthesis containing Asp-Xaa motifs, especially Asp-Gly.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine in DMF containing 0.1 M Oxyma Pure . Ensure the Oxyma is fully dissolved.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 2 x 7-minute intervals. (Note: Slightly shorter deprotection times can be beneficial).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 x 1 minute) to remove all traces of base before the coupling step.
Protocol 2: Confirming Racemization via GC-MS
If you suspect racemization has occurred, this analytical method can confirm and quantify the D-isomer content.[22]
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide using 6N DCl in D₂O at 110°C for 24 hours. (The use of deuterated reagents helps correct for any racemization that occurs during the hydrolysis step itself).[22]
-
Derivatization: Convert the resulting amino acid hydrolysate into volatile derivatives. A common method is esterification (e.g., with isopropanol/HCl) followed by acylation (e.g., with trifluoroacetic anhydride).[22]
-
GC-MS Analysis: Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val).
-
Data Analysis: The D- and L-amino acid derivatives will separate, allowing for quantification by integrating the peak areas in the mass spectrometer's extracted ion chromatogram. This method can reliably quantify D-isomer content down to 0.1%.[22]
Troubleshooting Workflow
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 19. aminer.org [aminer.org]
- 20. benchchem.com [benchchem.com]
- 21. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Improving the Solubility of Asp(Ome)-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for solubility challenges encountered with peptides containing the aspartic acid methyl ester, Asp(Ome). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Peptides incorporating Asp(Ome) are frequently synthesized to protect the aspartic acid side-chain carboxyl group. However, the conversion of a hydrophilic carboxylate to a more hydrophobic methyl ester significantly impacts the peptide's physicochemical properties, often leading to poor solubility in aqueous solutions and a heightened propensity for aggregation. This guide will walk you through a systematic approach to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of Asp(Ome)-containing peptides.
Q1: Why is my Asp(Ome)-containing peptide immediately insoluble in standard aqueous buffers?
A1: The primary reason is the increased hydrophobicity imparted by the methyl ester (Ome) group on the aspartic acid side chain. Unlike the negatively charged and hydrophilic carboxylate group of a deprotected Asp residue, the neutral methyl ester reduces the peptide's overall polarity.[1][2] Solubility is lowest when the peptide has a net neutral charge, which occurs at its isoelectric point (pI).[1] If the pH of your buffer is close to the peptide's pI, solubility will be minimal. Furthermore, hydrophobic sequences are prone to aggregation, which can prevent dissolution.[1][3]
Q2: What is the absolute first step I should take before attempting to dissolve my entire peptide sample?
A2: Always perform a small-scale solubility test.[4][5][6] Use a tiny, non-critical amount of your lyophilized peptide (e.g., <1 mg) to test various solvents. This prevents the loss of valuable material. Start with sterile, purified water. If that fails, consult the peptide's amino acid sequence to determine its overall charge and hydrophobicity, which will guide your next choice of solvent.[2][5][7]
Q3: How can I predict the solubility of my Asp(Ome) peptide sequence?
A3: A preliminary assessment involves two key calculations:
-
Net Charge at Neutral pH: Assign a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus) and -1 to each acidic residue (Asp, Glu, and the C-terminus). Sum these values to estimate the net charge.[4][5][7] A highly charged peptide (net charge > +2 or < -2) is more likely to be water-soluble.
-
Hydrophobicity: Calculate the percentage of hydrophobic amino acids (e.g., Val, Leu, Ile, Met, Phe, Trp, Ala, Pro).[8] If the hydrophobic content is over 50%, the peptide will likely be poorly soluble in aqueous solutions and may require organic co-solvents.[5][6][7]
Q4: My peptide was purified by HPLC and is supplied as a TFA salt. Can this affect its solubility?
A4: Yes, significantly. Trifluoroacetic acid (TFA) is used in reverse-phase HPLC, and the final peptide product is often a TFA salt.[9][10] The trifluoroacetate counter-ion is hydrophobic and can promote peptide aggregation, thereby reducing solubility in aqueous buffers.[3] In some cellular assays, residual TFA can also interfere with results.[10][11] Exchanging the TFA counter-ion for a more hydrophilic one, like acetate or hydrochloride (HCl), can often improve solubility.[3][9][12]
Part 2: In-Depth Troubleshooting Guide
This section provides structured solutions for more persistent solubility problems.
Scenario 1: Peptide Insoluble in Initial Aqueous Buffers
Q: I've tried water, acidic buffers (for a basic peptide), and basic buffers (for an acidic peptide), but my Asp(Ome)-containing peptide remains insoluble. What is the next logical step?
A: This indicates that the peptide is either highly hydrophobic or has already formed stable aggregates. The solution is to employ a systematic workflow that introduces organic co-solvents or uses physical disruption methods.
The causality here is that organic solvents like Dimethyl Sulfoxide (DMSO) disrupt the hydrophobic interactions between peptide chains that lead to aggregation.[4][5] Physical methods like sonication provide the energy needed to break apart pre-formed aggregates, allowing solvent molecules to interact with the peptide.[5][13]
See Protocol 1 for a detailed workflow. A key technique is to first dissolve the peptide in a minimal amount of a strong organic solvent and then slowly add this concentrated stock solution to your aqueous buffer with vigorous stirring.[4][13]
Scenario 2: Peptide Dissolves in Organic Solvent but Precipitates Upon Dilution
Q: My peptide dissolved perfectly in 100% DMSO, but when I diluted it into my phosphate-buffered saline (PBS), it immediately crashed out of solution. What happened and how can I prevent it?
A: This is a classic sign that you have exceeded the peptide's solubility limit in the final solvent mixture. The peptide is soluble in the organic solvent but not in the final aqueous buffer concentration. The key is to avoid creating localized areas of high peptide concentration during dilution.
Instead of adding the aqueous buffer to your peptide's DMSO stock, reverse the process. Add the concentrated peptide stock solution dropwise to the constantly vortexing or stirring aqueous buffer.[14] This ensures immediate and rapid dispersion of the peptide, keeping its concentration below the critical solubility limit at all times. If precipitation still occurs, you may need to either increase the percentage of organic co-solvent in your final solution (if your experiment allows) or reduce the final peptide concentration.
Scenario 3: Strong Evidence of Peptide Aggregation (Gels or Precipitates)
Q: My peptide solution is cloudy, or has formed a gel-like substance, even in the presence of DMSO. How can I dissolve these stubborn aggregates?
A: When standard organic co-solvents fail, it suggests the formation of highly stable aggregates, potentially involving strong intermolecular hydrogen bonds.[6] To overcome this, more potent denaturing agents, known as chaotropes, are required.
-
Chaotropic Agents: Agents like 6M Guanidine Hydrochloride (Gdn-HCl) or 6M Urea disrupt the hydrogen bonding network that holds aggregates together.[5] They are highly effective but can interfere with many biological assays and may denature protein targets in your experiment.[5][12] See Protocol 4 for methodology.
-
Strong Acids (Use with Extreme Caution): For severely aggregated peptides, such as those with amyloidogenic properties, strong acids like 70-90% formic acid can be used as a last resort to dissolve aggregates.[15][16] Warning: Formic acid can covalently modify the peptide, specifically by causing O-formylation of serine residues.[15][17] This modification is often irreversible and will alter the peptide's mass and properties. This method should only be used when all other options are exhausted and the potential for modification is acceptable.
Scenario 4: Proactive Design and Modification Strategies
Q: I am designing a new peptide containing Asp(Ome) and other hydrophobic residues. What can I do during the design or synthesis phase to prevent future solubility issues?
A: Proactive molecular engineering is the most effective way to ensure good solubility.
-
Amino Acid Substitution: If the peptide's core activity region allows, strategically replace some hydrophobic amino acids with polar or charged ones to increase overall hydrophilicity.[1][4]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide creates a hydrophilic "shield" that dramatically increases aqueous solubility and can also prolong the peptide's in vivo half-life.[1][18]
-
Solubility-Enhancing Tags: Fuse a highly soluble peptide or small protein tag to the N- or C-terminus.[19][20][21] Common examples include poly-arginine or poly-lysine tags, which add significant positive charge, or small, highly soluble proteins like GB1 or Thioredoxin.[21][22][23] These tags increase the net charge and introduce repulsive forces that prevent aggregation and promote interaction with the solvent.[22][24]
Part 3: Key Methodologies & Protocols
Protocol 1: Systematic Solubility Testing Workflow
This protocol provides a step-by-step method for efficiently determining the optimal solvent for your peptide.
-
Preparation: Aliquot ~1 mg of lyophilized peptide into a sterile microcentrifuge tube. Allow the vial to warm to room temperature before opening to prevent condensation.[5][6]
-
Step 1 (Water): Add a small volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If it dissolves, dilute to your working concentration. If not, proceed to Step 2.
-
Step 2 (pH Adjustment):
-
If the peptide is basic (net charge > 0): Add 10% acetic acid dropwise until the peptide dissolves.[4][5]
-
If the peptide is acidic (net charge < 0): Add 0.1% aqueous ammonia (NH₄OH) dropwise.[13][25]
-
If soluble, dilute with your buffer. If not, lyophilize to remove the acid/base and proceed to Step 3 with the same aliquot.
-
-
Step 3 (Organic Co-solvents):
-
Add a minimal volume of DMSO (e.g., 20-50 µL) to the peptide pellet.[4][5][6]
-
Vortex and sonicate for 5-10 minutes in a water bath sonicator.[5][14] Sonication helps break up particles and increases the surface area for dissolution.
-
Once dissolved, slowly add the DMSO stock dropwise into your vigorously stirring aqueous buffer to reach the final desired concentration.[14]
-
-
Step 4 (Alternative Organic Solvents): If DMSO is incompatible with your assay (e.g., it can oxidize Cys or Met residues), repeat Step 3 using Dimethylformamide (DMF) or Acetonitrile (ACN).[4][5][7]
Caption: Systematic workflow for peptide solubilization.
Protocol 2: Counter-Ion Exchange from TFA to HCl
This protocol is adapted from established methods for TFA removal.[3][12]
-
Dissolution: Dissolve the peptide TFA salt in a 10 mM aqueous HCl solution at a concentration of approximately 1 mg/mL.[3]
-
Freezing: Flash-freeze the peptide solution, for example, using a dry ice/acetone bath or liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution until all the solvent is removed, yielding a fluffy powder.
-
Repeat: For optimal TFA removal (to <1%), repeat steps 1-3 for a total of three cycles.[3] The resulting peptide will be the HCl salt.
Protocol 3: Solubilization using Organic Co-solvents
-
Weigh Peptide: Weigh the desired amount of lyophilized peptide into a sterile tube.
-
Initial Dissolution: Add the minimum volume of pure DMSO (or DMF/ACN) required to fully dissolve the peptide. Vortex and sonicate if necessary. This creates a high-concentration stock solution.
-
Prepare Buffer: In a separate, larger tube, prepare the final volume of your desired aqueous buffer.
-
Dilution: Place the buffer tube on a vortex mixer or add a small magnetic stir bar. While the buffer is vigorously agitating, add the concentrated peptide stock solution very slowly, one drop at a time, to the buffer.
-
Final Check: Once all the stock solution is added, inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 4: Solubilization using Chaotropic Agents
-
Prepare Buffer: Prepare a stock solution of 6M Gdn-HCl or 6M Urea in your desired buffer.
-
Dissolve Peptide: Add the chaotropic agent solution directly to the lyophilized peptide.
-
Agitate: Vortex and sonicate the mixture until the peptide is fully dissolved.
-
Usage Note: Be aware that the high concentration of the chaotropic agent may need to be diluted for downstream applications, which could risk precipitation. Always confirm the compatibility of the chaotropic agent with your experimental assay.
Part 4: Data Summary Table
The following table provides general guidance for initial solvent selection based on peptide properties.
| Peptide Property | Primary Solvent | Secondary Solvent/Additive | Technique |
| Basic (Net Charge > 0) | Deionized Water | 10% Acetic Acid or 0.1% TFA[4][5] | pH Adjustment |
| Acidic (Net Charge < 0) | Deionized Water | 0.1% NH₄OH or 10% NH₄HCO₃[4][5] | pH Adjustment |
| Neutral/Hydrophobic (>50% hydrophobic residues) | DMSO or DMF[4][5][6] | Acetonitrile or Isopropanol | Organic Co-solvent |
| Aggregated/Gel-like | 6M Gdn-HCl or 6M Urea[5][12] | 70-90% Formic Acid (with caution)[15] | Denaturation |
Part 5: The Root Cause: Aspartimide Formation during Synthesis
In many cases, poor solubility is not just a function of the peptide sequence itself but is exacerbated by impurities generated during solid-phase peptide synthesis (SPPS). For Asp-containing peptides, the most notorious side reaction is aspartimide formation .[26][27][28]
This is a base-catalyzed intramolecular cyclization that occurs during the Fmoc-deprotection step (using piperidine) in SPPS.[8][29] The backbone amide nitrogen attacks the side-chain ester of the Asp residue, forming a five-membered succinimide ring. This aspartimide intermediate is problematic because it can be attacked by piperidine or hydrolyzed to yield not only the correct α-aspartyl peptide but also the incorrect β-aspartyl peptide isomer and racemized products.[26][29][30] These impurities are often difficult to separate and can significantly contribute to aggregation and insolubility. The risk is highest for Asp-Gly, Asp-Ser, and Asp-Asn sequences.[8][26]
While this is a synthesis problem, understanding it is crucial for the end-user. If you are consistently facing insolubility with a specific Asp(Ome)-containing peptide, it may be due to a high level of these synthesis-related impurities.
Caption: Base-catalyzed aspartimide formation during SPPS.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. biobasic.com [biobasic.com]
- 11. genscript.com [genscript.com]
- 12. peptide.com [peptide.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. Covalent modification of Alzheimer's amyloid beta-peptide in formic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alzheimer's beta-amyloid protein is covalently modified when dissolved in formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. News - Overview of chemical modification of peptides [gtpeptide.com]
- 19. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 20. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 21. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. media.iris-biotech.de [media.iris-biotech.de]
- 28. chemistry.du.ac.in [chemistry.du.ac.in]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage Cocktails for Asp(Ome) Peptides
Welcome to the Technical Support Center dedicated to the nuanced challenge of cleaving peptides containing methyl-protected aspartic acid, Asp(Ome). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this critical step in peptide synthesis. Our focus is on ensuring the scientific integrity of your work by minimizing side reactions and maximizing the yield and purity of your target peptide.
Introduction: The Asp(Ome) Cleavage Challenge
The use of Asp(Ome) in peptide synthesis, while effective for certain synthetic strategies, presents a significant challenge during the final cleavage and deprotection step. The primary obstacle is the propensity of the aspartic acid residue to form a cyclic aspartimide intermediate under acidic conditions.[1] This side reaction is not merely a minor inconvenience; it can lead to a cascade of undesirable products, including racemization and the formation of β-aspartyl peptides, which are often difficult to separate from the desired α-aspartyl peptide.[2] Understanding and controlling the parameters of your cleavage cocktail is therefore paramount to success.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a major concern with Asp(Ome) peptides?
A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following the aspartic acid residue attacks the side-chain ester (in this case, the methyl ester). This forms a five-membered cyclic imide, the aspartimide.[2] This intermediate is unstable and can subsequently be hydrolyzed to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide. Furthermore, the chiral center at the α-carbon of the aspartic acid can be epimerized during this process, leading to a mixture of D- and L-isomers. These byproducts often have similar chromatographic properties to the target peptide, making purification challenging and sometimes impossible.
Q2: What factors influence the rate of aspartimide formation during cleavage?
A2: Several factors can influence the extent of aspartimide formation during the final cleavage:
-
Peptide Sequence: The amino acid immediately C-terminal to the Asp residue plays a crucial role. Small, flexible amino acids like Glycine (Gly) and Serine (Ser) are known to significantly accelerate aspartimide formation due to reduced steric hindrance.[1][2]
-
Acid Concentration and Strength: While strong acid is required for cleavage, excessively harsh conditions can promote aspartimide formation.[3]
-
Temperature: Higher temperatures can increase the rate of aspartimide formation. Performing the cleavage at lower temperatures can help to mitigate this side reaction.[4]
-
Cleavage Time: Prolonged exposure to the acidic cleavage cocktail can lead to increased formation of byproducts. It is crucial to optimize the cleavage time to be sufficient for complete deprotection and cleavage from the resin, but not excessively long.[5]
-
Scavengers: The composition of the scavenger cocktail can influence the reaction environment and, consequently, the extent of side reactions.
Q3: Can I use a standard TFA/TIS/H₂O cocktail for cleaving my Asp(Ome)-containing peptide?
A3: A standard Trifluoroacetic Acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) cocktail (e.g., 95:2.5:2.5 v/v/v) can be a starting point, especially for peptides that are not particularly prone to aspartimide formation (i.e., where the Asp residue is not followed by Gly or Ser).[5] However, for sensitive sequences, this cocktail may lead to significant byproduct formation. It is always recommended to perform a small-scale test cleavage and analyze the crude product by HPLC and mass spectrometry before committing your entire batch.
Troubleshooting Guide
Encountering issues during the cleavage of Asp(Ome) peptides is common. This section provides a structured approach to diagnosing and resolving these problems.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Peptide | 1. Incomplete cleavage from the resin. 2. Significant aspartimide formation leading to a mixture of products. 3. Peptide precipitation on the resin. | 1. Extend the cleavage time in increments (e.g., from 2 to 4 hours) and monitor completion.[5] 2. Optimize the cleavage cocktail to suppress aspartimide formation (see comparison table below). Consider using a milder cleavage method. 3. Ensure adequate swelling of the resin with the cleavage cocktail. Use a sufficient volume of the cocktail (e.g., 10-15 mL per gram of resin).[5] |
| Presence of a Peak with the Same Mass but Different Retention Time in HPLC | 1. Formation of β-aspartyl isomer due to aspartimide intermediate. 2. Racemization at the Asp residue. | 1. This is a strong indicator of aspartimide formation. Implement strategies to minimize it, such as lowering the cleavage temperature or using a modified cleavage cocktail.[4] 2. Chiral analysis may be required to confirm. Minimizing aspartimide formation is the primary way to prevent racemization. |
| Presence of a Peak with a Mass of -18 Da Compared to the Expected Mass | 1. Dehydration of the aspartimide intermediate to form a succinimide ring. | 1. This is another byproduct of the aspartimide pathway. The strategies to prevent aspartimide formation will also reduce the formation of the succinimide. |
| Incomplete Removal of Other Side-Chain Protecting Groups | 1. Insufficient cleavage time. 2. Inappropriate scavenger cocktail for other sensitive residues in the peptide (e.g., Trp, Met, Cys). | 1. Increase the cleavage duration and monitor deprotection of all residues.[5] 2. If your peptide contains other sensitive amino acids, a more comprehensive scavenger cocktail like Reagent K is recommended.[6] |
Cleavage Cocktail Optimization: A Comparative Overview
The choice of cleavage cocktail is the most critical parameter in minimizing side reactions. Below is a comparison of common and alternative cocktails.
| Cleavage Cocktail | Composition (v/v/v or v/w/v/v/v) | Primary Use Case | Advantages | Disadvantages | Expected Aspartimide Formation |
| Standard TFA Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Peptides without highly sensitive residues or Asp-Gly/Ser sequences. | Simple to prepare, effective for many peptides. | Can lead to significant aspartimide formation in susceptible sequences. | Moderate to High |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr, Arg). | "Universal" cocktail that protects a wide range of sensitive residues.[6] | Malodorous and contains toxic components. | Moderate |
| "Odorless" Cocktail (Reagent B) | TFA/Phenol/H₂O/TIS (88:5:5:2) | Peptides with trityl-based protecting groups, avoiding the odor of thiols.[7] | Reduced odor compared to Reagent K. | Does not prevent oxidation of methionine. | Moderate to High |
| Mild Acidolysis | 0.1 N HCl in Hexafluoroisopropanol (HFIP) | For highly acid-sensitive peptides and protecting groups. | Very mild conditions, can be highly selective.[8] | Slower reaction times, may not be suitable for all resin linkers. | Low |
Note: The expected level of aspartimide formation is a qualitative assessment and can vary significantly depending on the peptide sequence.
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is a starting point for peptides considered less susceptible to aspartimide formation.
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual dimethylformamide (DMF).
-
Dry the resin under high vacuum for at least 1 hour.[5]
-
-
Cleavage Reaction:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Use approximately 10 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and allow the mixture to react at room temperature with occasional swirling for 2-3 hours.[5]
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Wash the resin 2-3 times with a small volume of fresh TFA.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry to determine purity and identify any byproducts.
-
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing Asp(Ome) along with other sensitive residues like Cys, Met, or Trp.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail of Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/w/v/v/v). Use approximately 10-15 mL of the cocktail per gram of resin.[6]
-
Add the cleavage cocktail to the resin and allow the mixture to react at room temperature with occasional swirling for 2-4 hours.
-
-
Peptide Isolation: Follow the same procedure as in Protocol 1.
-
Analysis: Follow the same procedure as in Protocol 1.
Protocol 3: Mild Cleavage with HCl in HFIP
This protocol is an alternative for particularly sensitive peptides where TFA may be too harsh.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cleavage Reaction:
-
Prepare a 0.1 N solution of HCl in hexafluoroisopropanol (HFIP).[8]
-
Add the cleavage solution to the resin and allow the reaction to proceed at room temperature. The reaction time will need to be optimized for your specific peptide and resin linker (can range from a few hours to overnight).
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate.
-
The work-up procedure may need to be adapted. Evaporation of the HFIP followed by precipitation with ether is a common approach.
-
-
Analysis: Follow the same procedure as in Protocol 1.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the key chemical transformation and a general workflow for cleavage optimization.
References
- 1. peptide.com [peptide.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
NMR and mass spec characterization of Boc-Asp(Ome)-Ome.
An In-Depth Comparative Guide to the Spectroscopic Characterization of Boc-Asp(Ome)-Ome for Peptide Synthesis
Abstract
In the landscape of solid-phase peptide synthesis (SPPS), the purity and structural integrity of protected amino acid building blocks are paramount to the success of synthesizing the final peptide. This guide provides a comprehensive, in-depth analysis of the characterization of N-α-Boc-L-aspartic acid α,β-dimethyl ester (this compound), a key derivative used in peptide chemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as the gold standard for unambiguous structural elucidation and purity assessment. This document is designed for researchers, chemists, and quality control professionals in drug development and biochemical research, offering not just protocols, but the scientific rationale behind the analytical choices, ensuring a robust and self-validating characterization workflow.
Introduction: The Critical Role of Characterization in Peptide Synthesis
Protected amino acids are the foundational units of synthetic peptides. The protecting groups, such as the tert-butoxycarbonyl (Boc) group on the amine and methyl esters (Ome) on the carboxylic acids, are temporary modifications that prevent unwanted side reactions during the stepwise assembly of the peptide chain. Aspartic acid derivatives are particularly noteworthy due to the notorious side reaction of aspartimide formation, which can occur during synthesis and lead to a mixture of difficult-to-separate byproducts.[1][2] Protecting both the α- and β-carboxylic acids, as in this compound, is one strategy to mitigate these issues.
Therefore, rigorous characterization of the starting material is not merely a quality control checkpoint; it is a predictive measure of the success and purity of the final peptide product. This guide compares and contrasts the information gleaned from NMR and MS, demonstrating how their combined power provides a complete structural picture of this compound.
The Analyte: this compound
Before delving into the analysis, let's visualize the molecule . This compound is an L-aspartic acid derivative where the alpha-amino group is protected by a Boc group, and both the alpha and beta carboxylic acids are protected as methyl esters.
Caption: Structure of this compound.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise chemical structure and connectivity of a molecule in solution.[3][4] It provides a detailed map of the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
Expertise in Action: Why NMR is Essential
For a molecule like this compound, NMR confirms:
-
Presence of all components: It verifies the existence of the Boc group, the two distinct methyl esters, and the aspartic acid backbone.
-
Correct Connectivity: 2D NMR techniques like COSY can trace the proton-proton couplings from the alpha-proton through the beta-protons, confirming the Asp backbone is intact.
-
Diastereomeric and Regioisomeric Purity: It can distinguish between the desired product and potential isomers that might have identical masses.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Rationale: The choice of solvent is critical to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) is an excellent choice for this molecule due to its good solubilizing power and the fact that its residual peak (7.26 ppm) does not interfere with key signals.
-
Protocol: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of CDCl₃. Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Rationale: A high-field spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the closely spaced peaks in the amino acid region.[5]
-
Protocol: Use a standard room temperature probe. Shim the magnet to achieve optimal field homogeneity. Reference the spectra to the internal tetramethylsilane (TMS) standard at 0.00 ppm or the residual solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Interpretation: Expected Spectral Features
The following table summarizes the expected chemical shifts for this compound. These values are predictive and can vary slightly based on solvent and concentration.[6]
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Boc (CH₃)₃ | ~1.45 | singlet (s) | 9H | ~28.3 |
| Boc C (CH₃)₃ | - | - | - | ~80.1 |
| β-CH₂ | ~2.80-3.00 | multiplet (m) | 2H | ~36.5 |
| α-CH | ~4.60 | multiplet (m) | 1H | ~51.5 |
| α-COO-CH₃ | ~3.72 | singlet (s) | 3H | ~52.5 |
| β-COO-CH₃ | ~3.68 | singlet (s) | 3H | ~51.8 |
| Amide NH | ~5.40 | doublet (d) | 1H | - |
| α-C O | - | - | - | ~171.5 |
| β-C O | - | - | - | ~171.0 |
| Boc C O | - | - | - | ~155.5 |
Key Interpretive Points:
-
The large singlet at ~1.45 ppm integrating to 9 protons is the unmistakable signature of the Boc protecting group.
-
The presence of two distinct singlets around 3.7 ppm, each integrating to 3 protons, confirms the two methyl ester groups. Their slightly different chemical shifts are due to their different positions (α vs. β).
-
The complex multiplets for the α-CH and β-CH₂ protons are characteristic of the amino acid backbone. 2D NMR techniques like COSY and HSQC would be used to definitively assign these protons and their attached carbons.[4][7]
Part II: Mass Spectrometry (MS)
While NMR excels at defining structure, mass spectrometry provides an orthogonal and highly sensitive confirmation of the molecule's identity by precisely measuring its molecular weight.[8]
Expertise in Action: Why MS is Essential
-
Molecular Weight Confirmation: MS provides a direct and highly accurate measurement of the molecular mass, confirming the elemental composition.
-
Purity Assessment: It can quickly detect impurities, even at low levels, such as deprotected starting material or byproducts from the synthesis.
-
Confirmation of Identity: The exact mass measurement can distinguish between molecules with the same nominal mass but different elemental formulas.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation:
-
Rationale: ESI is a "soft" ionization technique ideal for analyzing thermally labile molecules like protected amino acids without causing fragmentation.[9][10] The sample must be dissolved in a solvent compatible with ESI, typically a mixture of methanol or acetonitrile with water.
-
Protocol: Prepare a dilute solution of this compound (~0.1 mg/mL) in 50:50 acetonitrile:water with 0.1% formic acid. The acid helps promote protonation for positive ion mode detection.
-
-
Instrument Setup:
-
Rationale: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for obtaining an accurate mass measurement, which is crucial for confirming the elemental formula.
-
Protocol: Calibrate the instrument immediately prior to analysis using a known standard. Set the instrument to positive ion detection mode. Infuse the sample directly at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Protocol: Acquire data over a mass range that includes the expected molecular ions, for instance, from m/z 100 to 500.
-
Data Interpretation: Expected Mass Peaks
The molecular weight of this compound (C₁₁H₁₉NO₆) is 261.27 g/mol . In ESI-MS, we expect to see adducts of the molecule with various ions.
| Ion Species | Formula | Expected m/z (Monoisotopic) | Description |
| [M+H]⁺ | [C₁₁H₂₀NO₆]⁺ | 262.1285 | Protonated molecule |
| [M+Na]⁺ | [C₁₁H₁₉NNaO₆]⁺ | 284.1104 | Sodium adduct |
| [M+K]⁺ | [C₁₁H₁₉NKO₆]⁺ | 300.0844 | Potassium adduct |
| [2M+H]⁺ | [C₂₂H₃₉N₂O₁₂]⁺ | 523.2498 | Protonated dimer |
Key Interpretive Points:
-
The most abundant peak should be the protonated molecule, [M+H]⁺. Observing this peak at the calculated accurate mass provides very strong evidence for the compound's identity.
-
The presence of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts is very common in ESI-MS and further confirms the molecular weight.[11][12]
-
The absence of significant peaks corresponding to starting materials or common byproducts (e.g., loss of a methyl group or the Boc group) is a strong indicator of the sample's purity.
Comparative Analysis: A Synergistic Workflow
Neither NMR nor MS alone provides a complete picture. Their power lies in their synergy. This workflow demonstrates how they are used together for a self-validating characterization process.
Caption: A synergistic workflow for characterizing this compound.
Comparison Summary:
| Technique | Information Provided | Strengths | Limitations |
| NMR | Atomic connectivity, chemical environment, stereochemistry, quantitative analysis (qNMR) | Unambiguous structure elucidation, detailed isomer differentiation | Lower sensitivity, requires more sample, complex spectra for large molecules |
| MS | Molecular weight, elemental formula (HRMS), purity assessment | High sensitivity, small sample requirement, rapid analysis | Provides no information on atomic connectivity or isomerism (without fragmentation) |
Conclusion
The robust characterization of this compound is a critical, non-negotiable step in ensuring the successful synthesis of high-purity peptides. This guide has demonstrated that a combined analytical approach is essential. Mass spectrometry provides the rapid and sensitive confirmation of molecular weight, serving as a first-pass identity and purity check. Nuclear Magnetic Resonance spectroscopy delivers the definitive, high-resolution structural proof, confirming that every atom is in its expected place. By integrating these two powerful techniques into a synergistic workflow, researchers and drug developers can proceed with confidence, knowing their foundational building blocks are structurally sound and pure.
References
- 1. researchgate.net [researchgate.net]
- 2. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Guide to HPLC Analysis of Peptides Containing Boc-Asp(OMe)-OMe
For researchers in peptide chemistry and drug development, the synthesis of peptides containing modified amino acids is a common yet challenging task. The incorporation of units like Boc-Asp(OMe)-OMe—an aspartic acid derivative with its α-amino group protected by a tert-butyloxycarbonyl (Boc) group and both its side-chain and C-terminal carboxyl groups protected as methyl esters (OMe)—is a strategic choice to prevent unwanted side reactions. However, these protecting groups introduce significant hydrophobicity and specific chemical liabilities that demand a carefully tailored High-Performance Liquid Chromatography (HPLC) strategy for accurate analysis and purification.
This guide provides an in-depth comparison of HPLC methodologies for peptides containing the this compound moiety. Moving beyond a simple recitation of protocols, we will explore the causal relationships between analytical choices and chromatographic outcomes, empowering you to develop robust, self-validating methods for these uniquely challenging molecules.
The Analytical Challenge: The Impact of Full Protection
A fully protected amino acid derivative like this compound fundamentally alters the physicochemical properties of a peptide. The Boc group and methyl esters significantly increase the peptide's hydrophobicity. This presents several analytical hurdles for the gold standard of peptide analysis, Reversed-Phase HPLC (RP-HPLC)[1][2][3]:
-
Extreme Retention: The increased hydrophobicity can lead to very strong binding to common C18 stationary phases, requiring high concentrations of organic solvent for elution. This can cause poor peak shape and potential co-elution with other hydrophobic species.
-
Poor Aqueous Solubility: Highly protected peptides may be difficult to dissolve in the aqueous mobile phases typically used at the start of an RP-HPLC gradient, leading to sample precipitation on-column and poor reproducibility.
-
Protecting Group Lability: The Boc group is notoriously sensitive to acid.[4] Standard RP-HPLC mobile phase additives like trifluoroacetic acid (TFA), while excellent for peak shaping, can cause partial or complete cleavage of the Boc group during analysis, leading to artifact peaks and inaccurate purity assessment.[5]
A successful analytical method must balance these competing factors to achieve accurate separation and quantification.
Part 1: The Reference Method - A Starting Point with C18 and TFA
A logical starting point for any peptide analysis is a standard C18 column with a water/acetonitrile gradient and TFA as an ion-pairing agent.[6][7] This combination is widely used due to its versatility and high resolving power for a vast range of peptides.[6]
Experimental Protocol: Reference Method
| Parameter | Condition | Rationale |
| Column | C18, 3-5 µm, 100-130 Å pore size, 4.6 x 150 mm | C18 offers strong hydrophobic retention, which is necessary for peptides.[8][9] The specified pore size is suitable for small to medium-sized peptides.[6] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water | TFA is a strong ion-pairing agent that masks residual silanol interactions on the silica backbone, leading to sharper peaks.[6][10] |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN) | Acetonitrile is a common organic modifier with low viscosity and good UV transparency, enabling efficient elution of hydrophobic molecules.[6] |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is used for initial screening to determine the approximate hydrophobicity of the peptide and identify impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 30-40 °C | Elevated temperature can improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.[11] |
| Detection | UV at 214 nm and 280 nm | 214 nm detects the peptide backbone, providing a general signal. 280 nm is specific for aromatic residues (Trp, Tyr, Phe). |
Part 2: Comparative Analysis - Optimizing for a Hydrophobic, Acid-Sensitive Peptide
While the reference method is a good start, it will likely require optimization. The high hydrophobicity of the this compound peptide may lead to excessive retention, and the use of 0.1% TFA poses a risk to the Boc group's integrity.[5][12] Here, we compare key variables to refine the method.
Comparison of Method Parameters
| Parameter | Option A (Reference) | Option B (Alternative 1) | Option C (Alternative 2) | Expected Outcome for this compound Peptides |
| Stationary Phase | C18 | C8 | C4 | A C8 column is often the optimal choice. It provides weaker hydrophobic interactions than C18, reducing the long retention times of highly non-polar compounds.[8][9][13] This can lead to faster analysis and sharper peaks for very hydrophobic peptides.[8][14] A C4 column is typically reserved for very large or extremely hydrophobic proteins and may not provide sufficient retention for smaller protected peptides.[6] |
| Ion-Pairing Agent | 0.1% TFA | 0.1% Formic Acid (FA) | 0.05% TFA | 0.1% Formic Acid is significantly less acidic than TFA and is a better choice for preserving the acid-sensitive Boc group.[5] However, FA is a weaker ion-pairing agent, which can result in broader peaks.[15] A compromise is to use a lower concentration of TFA (e.g., 0.05%) , which can still provide good peak shape while minimizing on-column deprotection, especially if analysis times are short.[6] |
| Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) | Isopropanol (IPA) | Acetonitrile is generally the best first choice due to its low viscosity and strong elution properties.[6] If the peptide is still too strongly retained, adding a small percentage of a stronger, more hydrophobic solvent like Isopropanol to the acetonitrile can aid in elution. |
| Gradient Slope | Steep (e.g., 5-95% in 20 min) | Shallow (e.g., 40-60% in 20 min) | Segmented | After an initial steep screening gradient determines the elution window, a shallow gradient across that window (e.g., a 1% per minute increase) will dramatically improve the resolution of the main peptide from closely-related impurities, such as deletion sequences or isomers. |
Part 3: Visualizing the Method Development Workflow
A systematic approach is crucial for efficiently developing a robust HPLC method. The following workflow illustrates the decision-making process based on the initial analytical results.
Caption: Workflow for HPLC method development for protected peptides.
Conclusion and Recommendations
Analyzing peptides containing the highly hydrophobic, acid-labile this compound moiety requires a departure from standard "one-size-fits-all" protocols. While a C18 column with a TFA-modified mobile phase serves as a universal starting point, researchers must be prepared to adapt their methodology.
Based on the principles of reversed-phase chromatography, the following recommendations provide a robust path to success:
-
Prioritize Boc Group Stability: Begin method development with a less acidic mobile phase modifier, such as 0.1% formic acid, to minimize the risk of on-column deprotection. If peak shape is poor, cautiously introduce low concentrations of TFA (e.g., 0.02% - 0.05%).
-
Manage Hydrophobicity: For peptides that exhibit excessive retention on a C18 column, switching to a C8 stationary phase is the most effective solution.[16] This provides a better balance of retention and elution for highly non-polar analytes, resulting in improved peak shape and faster run times.[8][14]
-
Optimize for Resolution: Once the primary retention and stability issues are addressed, focus on resolution by implementing a shallow gradient targeted around the elution point of the main peptide. This is critical for accurately quantifying purity and resolving synthesis-related impurities.
By systematically comparing and adjusting these key parameters, researchers can develop reliable, high-resolution HPLC methods that ensure the scientific integrity of their data when working with complex, protected peptides.
References
- 1. renyi.hu [renyi.hu]
- 2. phmethods.net [phmethods.net]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. biovera.com.au [biovera.com.au]
- 8. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 9. pharmatimesofficial.com [pharmatimesofficial.com]
- 10. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ymcamerica.com [ymcamerica.com]
- 12. researchgate.net [researchgate.net]
- 13. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. teledynelabs.com [teledynelabs.com]
Navigating the Labyrinth of Difficult Peptides: A Comparative Guide to Aspartic Acid Protection
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid (Asp) into a growing peptide chain, particularly within "difficult sequences," represents a significant and often frustrating challenge. The primary culprit is the propensity of the Asp side chain to cyclize, forming an aspartimide intermediate. This side reaction leads to a cascade of hard-to-separate impurities, including racemized peptides and β-isomers, which can severely compromise the yield, purity, and, ultimately, the biological activity of the target molecule.
This guide provides an in-depth technical comparison of various strategies for incorporating aspartic acid, with a specific evaluation of the performance of N-α-Boc-L-aspartic acid dimethyl ester, Boc-Asp(Ome)-Ome. We will dissect the chemical rationale behind different protective group strategies, present supporting data from the literature, and offer field-proven insights to guide your synthetic choices.
The Central Challenge: Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization where the backbone amide nitrogen following an aspartic acid residue attacks the side-chain carbonyl group. This reaction is particularly prevalent in the widely used Fmoc/tBu synthesis strategy during the repeated piperidine treatments for Nα-Fmoc deprotection.[1] The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being notoriously problematic due to the low steric hindrance of the subsequent residue.[2]
The resulting five-membered succinimide ring is unstable and can be opened by nucleophiles, such as piperidine or water. This ring-opening is non-regiospecific and occurs on a chirally labile intermediate, leading to a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides. These byproducts often have identical masses and similar chromatographic properties to the desired peptide, making purification a formidable task.[1]
An Evaluation of this compound and its Derivatives
A survey of commercially available reagents reveals this compound as N-t-butyloxycarbonyl-L-aspartic acid dimethyl ester.[2] In this form, both the α- and β-carboxyl groups are protected as methyl esters. This structure renders it unsuitable for direct use as a building block in standard SPPS protocols, which require a free α-carboxyl group for coupling to the N-terminus of the growing peptide chain. Its primary utility is likely as a chemical intermediate for the synthesis of other derivatives.
The more relevant building block for incorporating an Asp residue with a methyl-protected side chain is Boc-Asp(OMe)-OH (N-Boc-L-aspartic acid 4-methyl ester).[3] Let's analyze its theoretical performance.
Theoretical Merits and Demerits of Side-Chain Methyl Ester Protection
The use of a methyl ester (OMe) for side-chain protection is not common in modern SPPS for several critical reasons, primarily related to its deprotection.
-
Deprotection: Methyl esters are stable to the acidic conditions used for Boc deprotection (TFA) and the basic conditions for Fmoc deprotection (piperidine).[4] Their removal typically requires saponification (hydrolysis with a strong base like NaOH or LiOH).[5] This introduces harsh conditions that are incompatible with many other protecting groups and can lead to significant side reactions, most notably racemization of the amino acid residues.[5]
-
Orthogonality: The lack of a mild and orthogonal deprotection method makes the methyl ester a poor choice for complex peptide synthesis where maintaining the integrity of multiple protecting groups is essential.
While one might hypothesize that the small size of the methyl group could reduce steric hindrance during coupling compared to the bulky tert-butyl group, the significant challenges associated with its removal far outweigh this potential minor benefit.
Comparison with Field-Proven Alternatives
To contextualize the theoretical performance of Boc-Asp(OMe)-OH, we must compare it to the established and advanced reagents used by peptide chemists to tackle difficult sequences.
| Parameter | Boc-Asp(OMe)-OH (Theoretical) | Fmoc-Asp(OtBu)-OH (Standard) | Boc-Asp(OBzl)-OH (Boc-SPPS Standard) | Fmoc-Asp(OBno)-OH (Advanced) |
| Synthetic Strategy | Boc-SPPS | Fmoc-SPPS | Boc-SPPS | Fmoc-SPPS |
| Side-Chain Protection | Methyl Ester (OMe) | tert-Butyl Ester (OtBu) | Benzyl Ester (OBzl) | 5-n-butyl-5-nonyl Ester (OBno) |
| Side-Chain Deprotection | Saponification (e.g., NaOH) | TFA (acidolysis) | HF, TFMSA (strong acidolysis) | TFA (acidolysis) |
| Aspartimide Risk | Low during synthesis (Boc-SPPS) | Very High in base (piperidine) | Low (no repetitive base treatment) | Very Low (steric hindrance) |
| Key Advantage | None identified for SPPS | Widespread use, compatibility | Inherently low aspartimide risk | Suppresses aspartimide formation |
| Key Disadvantage | Harsh deprotection, high racemization risk | High risk of aspartimide formation | Requires strong acid (HF) for cleavage | Higher cost |
| Suitability for Difficult Sequences | Poor | Poor (without modification) | Good | Excellent |
The Standard Approach: Fmoc-Asp(OtBu)-OH
This is the most common derivative for incorporating Asp in Fmoc-SPPS.[6] While effective for many sequences, its use is the primary reason aspartimide formation is a major concern in this strategy. The tert-butyl ester offers insufficient steric hindrance to prevent the intramolecular cyclization during piperidine treatment.[7]
The Boc-SPPS Advantage: Boc-Asp(OBzl)-OH
Historically, Boc-based SPPS resulted in minimal aspartimide formation.[7] This is because the repetitive Nα-deprotection step is performed with acid (TFA), which does not promote the base-catalyzed cyclization.[8] The side-chain protection, typically a benzyl (Bzl) or cyclohexyl (OcHex) ester, is stable to TFA and is removed simultaneously with cleavage from the resin using a very strong acid like hydrogen fluoride (HF). For difficult sequences prone to aggregation and aspartimide formation, switching to a Boc-SPPS strategy is often a highly effective solution.[9]
Advanced Fmoc Solutions: Sterically Hindered Esters
To address the shortcomings of Fmoc-Asp(OtBu)-OH, researchers have developed derivatives with bulkier side-chain esters that sterically hinder the approach of the backbone amide nitrogen. These include Fmoc-Asp(OMpe)-OH (Mpe = 3-methylpent-3-yl) and the highly effective Fmoc-Asp(OBno)-OH (Bno = 5-n-butyl-5-nonyl).[10]
Experimental data demonstrates the dramatic improvement offered by these advanced reagents. In a study using the classic scorpion toxin II model peptide (VKDX YI), where X is a residue known to promote aspartimide formation, Fmoc-Asp(OBno)-OH virtually eliminated the side reaction compared to Fmoc-Asp(OtBu)-OH. For the most challenging Asp-Gly sequence, aspartimide formation was reduced to a mere 0.1% per cycle.
Experimental Protocol: A Framework for Comparison
To objectively evaluate the performance of any new aspartic acid derivative against a known standard, a rigorous comparative experiment is essential. The following protocol outlines a workflow to quantify aspartimide formation.
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour.
-
Synthesis of Model Peptide:
-
Synthesize a known "difficult sequence," such as H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂, on two separate reaction vessels using standard Fmoc-SPPS protocols.
-
Vessel 1 (Control): Use Fmoc-Asp(OtBu)-OH for the Asp coupling.
-
Vessel 2 (Test): Use the experimental derivative (e.g., Fmoc-Asp(OBno)-OH).
-
-
Forced Degradation Study:
-
After complete synthesis, take an aliquot of peptide-resin from each vessel.
-
Treat each aliquot with a solution of 20% piperidine in DMF for an extended period (e.g., 3-6 hours) at room temperature to simulate the cumulative effect of many deprotection cycles.
-
-
Cleavage and Deprotection:
-
Wash the resin samples thoroughly with DMF, followed by Dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2 hours.
-
-
Analysis:
-
Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and lyophilize.
-
Dissolve the crude peptides in a suitable solvent (e.g., 0.1% TFA in H₂O/Acetonitrile).
-
Analyze the crude samples by reverse-phase HPLC (RP-HPLC) and LC-MS. Identify peaks corresponding to the target peptide, the β-aspartyl isomer, and other potential side products based on retention time and mass.
-
-
Quantification:
-
Integrate the peak areas from the RP-HPLC chromatogram to determine the relative percentage of the desired product and the aspartimide-related impurities.
-
Conclusion and Recommendations
The synthesis of peptides containing difficult aspartic acid sequences requires a carefully considered protecting group strategy to avoid yield- and purity-limiting aspartimide formation.
-
This compound is not a viable building block for direct use in SPPS. The related derivative, Boc-Asp(OMe)-OH , is theoretically a poor choice due to the harsh basic conditions required for side-chain deprotection, which carry a high risk of racemization and are incompatible with standard orthogonal schemes.
-
For routine Fmoc-SPPS , Fmoc-Asp(OtBu)-OH remains the standard, but for difficult sequences, it is highly prone to side reactions.
-
For tackling difficult sequences, two superior strategies are recommended:
-
Advanced Fmoc-Derivatives: Employing sterically hindered side-chain protection, such as Fmoc-Asp(OBno)-OH , has been shown to be exceptionally effective at suppressing aspartimide formation even in the most challenging sequences, representing the state-of-the-art for the Fmoc/tBu strategy.
-
Boc-SPPS Strategy: Switching to Boc chemistry, using a standard derivative like Boc-Asp(OBzl)-OH , inherently avoids the problem of base-catalyzed aspartimide formation and is a robust, field-proven method for synthesizing long and difficult peptides.[9]
-
The selection between these advanced strategies will depend on the specific sequence, the required purity, and the laboratory's familiarity and setup for either Fmoc or Boc chemistry. By understanding the chemical principles behind aspartimide formation and the specific advantages of each protecting group, researchers can overcome this critical hurdle in peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. peptide.com [peptide.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Validating Asp(OMe) Incorporation: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and drug development professionals in the field of peptide synthesis, ensuring the fidelity of the final product is paramount. The incorporation of modified amino acids, such as L-Aspartic acid β-methyl ester (Asp(OMe)), is a common strategy to circumvent challenging side reactions like aspartimide formation, particularly in sequences containing Asp-Gly or Asp-Asn motifs.[1][2] However, the successful incorporation of this or any modification requires rigorous analytical validation. A failure to confirm the modification's presence and location can lead to misinterpreted biological data and flawed structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of analytical techniques for validating Asp(OMe) incorporation. We will dissect the capabilities and limitations of traditional Amino Acid Analysis (AAA) and contrast it with more definitive methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on the causality behind experimental choices, providing a framework for creating a self-validating analytical system to ensure the integrity of your synthetic peptides.
The Core Challenge: Why Conventional Amino Acid Analysis Falls Short
Amino Acid Analysis is a cornerstone technique for determining the amino acid composition of a peptide.[][4] The standard workflow involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification.[5]
The critical flaw in this method for validating Asp(OMe) lies in the hydrolysis step. Standard protocols utilize harsh acidic conditions (e.g., 6 M HCl at 110°C for 24 hours) which readily cleave the side-chain methyl ester of Asp(OMe).[6] Consequently, the analysis will detect and quantify the residue as native Aspartic Acid. This means that conventional AAA can confirm that an Asp residue is present, but it cannot differentiate between successful Asp(OMe) incorporation and a failed modification , where only Asp was incorporated. This lack of specificity renders it an unreliable primary tool for this specific validation purpose.
A Comparative Framework for Robust Validation
A robust validation strategy relies on a multi-pronged approach, leveraging orthogonal techniques that provide complementary information. The choice of method depends on the required level of detail, from simple confirmation of mass to unambiguous structural elucidation.
| Analytical Method | Information Provided | Sensitivity | Key Advantages | Key Limitations |
| Amino Acid Analysis (AAA) | Total Aspartic Acid content (post-hydrolysis). | Moderate (pmol) | Highly quantitative for overall amino acid composition; robust and reproducible.[][4] | Cannot distinguish Asp(OMe) from Asp ; destructive to the sample. |
| Mass Spectrometry (MS) | Definitive molecular weight confirmation; sequence verification and modification site localization (MS/MS). | High (fmol to pmol) | High specificity and sensitivity; provides direct evidence of successful incorporation (+14 Da mass shift per methyl group).[7] | Can be destructive; quantification may require isotopic standards for high accuracy. |
| NMR Spectroscopy | Unambiguous, detailed 3D structural information; direct detection of the methyl ester group. | Low (nmol to µmol) | Non-destructive; provides absolute structural proof and can identify and characterize unexpected byproducts.[8] | Requires larger quantities of highly purified sample; complex data analysis, especially for larger peptides.[9] |
| Edman Degradation | N-terminal sequence confirmation; identifies the modified residue at its specific cycle. | Moderate (pmol) | Provides direct sequence-specific evidence of modification.[10][11] | Sequencing may be inefficient or halt at certain modified residues; less common than MS; limited to ~50-60 residues.[10][12] |
Recommended Validation Workflow
A logical and efficient workflow is crucial for validating peptide integrity. The following diagram illustrates a decision-making process that moves from high-throughput screening to in-depth characterization, ensuring confidence in the final product.
Caption: Recommended workflow for validating Asp(OMe) incorporation.
Experimental Protocols
Here we provide detailed, self-validating protocols for the most critical techniques in the validation workflow.
Protocol 1: LC-MS for Initial Identity and Purity Assessment
This is the workhorse method for rapid confirmation of successful synthesis and for guiding purification.
1. Objective: To confirm the correct molecular weight of the Asp(OMe)-containing peptide and assess the purity of the crude product.
2. Materials:
- Crude or purified peptide, lyophilized.
- Solvent A: 0.1% Formic Acid (FA) in HPLC-grade water.
- Solvent B: 0.1% Formic Acid (FA) in HPLC-grade acetonitrile (ACN).
- HPLC or UPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).[13]
- C18 reverse-phase column.
3. Methodology:
- Sample Preparation: Dissolve a small amount of peptide (~1 mg/mL) in Solvent A or a water/ACN mixture. Centrifuge to remove any particulates.
- Chromatography:
- Equilibrate the C18 column with 95% Solvent A / 5% Solvent B.
- Inject 5-10 µL of the sample.
- Elute the peptide using a linear gradient, e.g., 5% to 65% Solvent B over 30 minutes, at a flow rate of 0.3-1.0 mL/min.
- Monitor the elution profile using a UV detector at 214 nm and 280 nm.
- Mass Spectrometry:
- Divert the column effluent to the ESI-MS source.
- Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 400-2000 m/z).
- Data Analysis (Self-Validation):
- Purity Assessment: Integrate the peak area of the target peptide from the UV chromatogram at 214 nm to estimate purity.
- Identity Confirmation: Deconvolute the raw mass spectrum to determine the experimental molecular weight of the main peak.
- Validation Check: Compare the experimental mass to the theoretical mass. A successful single incorporation of Asp(OMe) in place of Asp will result in a mass increase of 14.01565 Da (CH₂ group). The presence of the expected mass is primary evidence of successful modification. The absence of a peak corresponding to the unmodified peptide provides evidence against failed incorporation.
Protocol 2: Tandem MS (MS/MS) for Site-Specific Localization
Once the correct mass is confirmed, MS/MS is used to definitively prove the location of the modification.
1. Objective: To fragment the parent peptide ion and analyze the resulting fragment ions to confirm that the +14 Da modification is located on the intended Aspartic Acid residue.
2. Methodology:
- Instrument Setup: Perform an initial LC-MS run as described in Protocol 1.
- Parent Ion Selection: Program the mass spectrometer to isolate the most abundant charge state (precursor ion) of the target peptide as it elutes from the column.
- Fragmentation: Subject the isolated precursor ion to fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[7]
- Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions (the MS/MS spectrum).
- Data Analysis (Self-Validation):
- Analyze the series of b- and y-ions in the MS/MS spectrum. A y-ion is a fragment containing the C-terminus, while a b-ion contains the N-terminus.
- Validation Check: A +14 Da mass shift observed on all b-ions that contain the modified residue and all y-ions that contain the modified residue, but not on fragments that do not contain it, provides unambiguous proof of the modification's location. For example, if Asp(OMe) is the 5th residue in a 10-mer peptide, you would expect to see a +14 Da shift on ions b₅ through b₉ and y₆ through y₁₀, but not on b₁-b₄ or y₁-y₅.
Protocol 3: NMR Spectroscopy for Unambiguous Structural Confirmation
For novel therapeutics or when absolute structural certainty is required, NMR provides the highest level of evidence.
1. Objective: To directly observe the proton signal from the methyl ester group of Asp(OMe).
2. Materials:
- Highly purified peptide (>98%), 1-5 mg.
- Deuterated solvent (e.g., D₂O or H₂O/D₂O 9:1).
- High-field NMR spectrometer (≥600 MHz).
3. Methodology:
- Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a final concentration of >0.5 mM.[9]
- Data Acquisition: Acquire a one-dimensional (1D) ¹H NMR spectrum.
- Data Analysis (Self-Validation):
- Validation Check: Identify the characteristic singlet peak for the methyl ester protons (-OCH₃). This signal typically appears in a distinct region of the spectrum, around 3.7 ppm . The presence of this sharp, three-proton singlet is unambiguous evidence of the methyl ester's existence in the final structure.[8][14] Integration of this peak relative to other well-resolved peaks (e.g., aromatic protons) can provide a quantitative measure of incorporation.
Conclusion and Expert Recommendations
While traditional Amino Acid Analysis is a powerful tool for determining overall peptide composition, it is fundamentally unsuited for the primary validation of Asp(OMe) incorporation due to the lability of the methyl ester during acid hydrolysis.
For researchers in drug development and peptide synthesis, a tiered, multi-orthogonal approach is the most scientifically sound strategy:
-
LC-MS is the essential first step for every synthesis, providing rapid, high-sensitivity confirmation of the correct molecular weight and an initial assessment of purity.
-
Tandem MS (MS/MS) should be considered the gold standard for validation , as it provides definitive, sequence-specific evidence of the modification's precise location.
-
NMR spectroscopy serves as the ultimate arbiter for complex cases, regulatory filings, or when absolute, unambiguous structural proof is required.
By understanding the strengths and limitations of each technique and employing a logical workflow, scientists can ensure the structural integrity of their Asp(OMe)-containing peptides, leading to reliable experimental outcomes and accelerating the pace of drug discovery and development.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. solvias.com [solvias.com]
- 5. researchgate.net [researchgate.net]
- 6. Preferential release of aspartic acid during the hydrolysis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Edman degradation - Wikipedia [en.wikipedia.org]
- 11. ehu.eus [ehu.eus]
- 12. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uzh.ch [chem.uzh.ch]
A Senior Application Scientist's Guide to Mitigating Aspartimide Formation in Peptide Synthesis: A Comparative Study of Asp Derivatives
For researchers, chemists, and professionals engaged in drug development and peptide chemistry, the synthesis of peptides containing aspartic acid (Asp) poses a persistent and significant challenge. The principal obstacle is the base-catalyzed formation of aspartimide, a cyclic imide intermediate, which frequently occurs during the Nα-Fmoc deprotection step in Solid-Phase Peptide Synthesis (SPPS).[1][2][3] This undesirable side reaction can lead to a cascade of impurities, including isomeric α- and β-peptides and racemized products, which complicates purification, reduces the final yield, and can ultimately compromise the biological activity of the target peptide.[4]
The selection of an appropriate side-chain protecting group for the Asp residue is therefore a critical decision in the design of a successful synthesis strategy. This guide provides an objective, in-depth comparison of various Asp side-chain protecting groups and alternative strategies, supported by experimental data, to empower scientists to make informed decisions tailored to their specific peptide sequence and synthesis conditions.
The Core Problem: Understanding Aspartimide Formation
In the widely adopted Fmoc-SPPS methodology, the repetitive use of a base, typically 20% piperidine in DMF, is required to remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.[1] This basic environment, however, creates the conditions for an intramolecular cyclization at Asp residues. The backbone amide nitrogen of the amino acid C-terminal to the Asp residue acts as a nucleophile, attacking the side-chain carbonyl of the protected Asp. This results in the formation of a five-membered succinimide ring, known as aspartimide, and the elimination of the side-chain protecting group's alcohol.[1][2][4]
The aspartimide intermediate is notoriously unstable and susceptible to further reactions:
-
Hydrolysis: Ring-opening by water or other nucleophiles can yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[1]
-
Aminolysis: The piperidine used for Fmoc deprotection can also attack the imide, forming α- and β-piperidide adducts.[4]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization under basic conditions, leading to the formation of D-Asp isomers that are exceptionally difficult to separate from the desired L-Asp peptide.
References
Safety Operating Guide
A Guide to the Safe Disposal of Boc-Asp(OMe)-OMe for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a detailed protocol for the proper disposal of Boc-Asp(OMe)-OMe (N-tert-Butoxycarbonyl-L-aspartic acid dimethyl ester), a common reagent in peptide synthesis. By adhering to these procedures, we can ensure a safe laboratory environment and compliance with environmental regulations.
The protocols outlined herein are designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines. Always consult your local EHS office for regulations specific to your location.
Hazard Identification and Risk Assessment
While this compound is not classified as a hazardous substance, it is imperative to handle it with the care afforded to all laboratory chemicals.[1] The primary risks associated with this compound are mild irritation upon contact with skin, eyes, or upon inhalation of dust particles.[1][2]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1] In cases of potential dust generation, a dust respirator is recommended.[1][2]
-
Engineering Controls: Handle the compound in a well-ventilated area.[1] The use of a fume hood or other local exhaust ventilation is advisable, especially when handling larger quantities or if dust is generated.[1]
-
Hygiene: Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking.[1]
In Case of Exposure:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1][2]
Waste Segregation and Collection
Proper segregation of chemical waste is the cornerstone of safe and compliant disposal. Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department.
Solid Waste
-
Unused or Expired Product: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated Disposables: All disposable items that have come into contact with this compound, such as weigh boats, pipette tips, gloves, and paper towels, must be collected as solid chemical waste.[3]
Liquid Waste
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated "Aqueous Hazardous Waste" container provided by your institution's EHS department.[3]
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it must be collected in a designated "Organic Solvent Waste" or similarly labeled container. Ensure compatibility of the solvent with the container material.
Contaminated Labware
-
Disposable Labware: Items such as plastic tubes and flasks should be disposed of as solid chemical waste.[3]
-
Non-disposable Labware (Glassware): Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected as hazardous liquid waste.[3] After decontamination, the glassware can be washed according to standard laboratory procedures.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Control and Contain: Immediately restrict access to the spill area. For small spills, use appropriate tools to carefully collect the spilled material into a designated waste disposal container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials must be collected and disposed of as hazardous waste.[3]
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.
Container Management and Final Disposal
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Storage: Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[3]
-
Final Disposal: Adhere to your institution's procedures for the final pickup and disposal of chemical waste by the EHS department.[3] Never dispose of chemical waste in the standard trash or down the drain unless explicitly authorized by your EHS office for neutralized, non-hazardous materials.[3]
Conclusion
The responsible management and disposal of laboratory chemicals are fundamental to a culture of safety and scientific excellence. While this compound does not present acute hazards, its disposal must be handled with the same rigor as any other chemical reagent. By following these guidelines and consulting with your local EHS professionals, you contribute to a safer research environment for yourself, your colleagues, and the broader community.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-Asp(Ome)-Ome
As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovation and outcomes of our work. However, the foundation of great science is safe science. Handling specialized reagents like N-Boc-L-aspartic acid α-methyl ester (Boc-Asp(Ome)-Ome), a common building block in peptide synthesis, requires a meticulous approach to personal safety.[1][2] This guide moves beyond a simple checklist to provide a procedural and logical framework for personal protective equipment (PPE), ensuring that your handling, operational, and disposal plans are built on a deep understanding of the material's properties and potential hazards.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a fine, solid, powdered organic compound. While specific toxicity data is limited, the primary risks associated with this and structurally similar compounds stem from its physical form and chemical class. The Safety Data Sheet (SDS) for related N-Boc protected amino acids indicates that the substance may cause irritation to the skin, eyes, and respiratory tract.[3][4] Inhalation of the dust, skin absorption, and ingestion are the primary routes of exposure to be mitigated.[3]
A thorough risk assessment is the cornerstone of any safety protocol. Before handling this compound, it is critical to consult the manufacturer-specific Safety Data Sheet (SDS). The following table summarizes the key hazards based on data from similar compounds.
| Hazard Type | Description | Potential Effects | Primary Exposure Route |
| Respiratory Irritation | The compound is a fine powder that can become airborne during handling. | May cause irritation to the respiratory tract.[3][5] | Inhalation |
| Eye Irritation | Direct contact with airborne powder or through contaminated hands can cause irritation. | Causes serious eye irritation.[5][6] | Eye Contact |
| Skin Irritation | May be harmful if absorbed through the skin.[3] | May cause skin irritation upon direct contact.[3][5] | Skin Contact |
| Ingestion Hazard | May be harmful if swallowed.[3] | Potential for systemic effects, though specific data is limited. | Ingestion |
| Combustibility | Classified as a combustible solid. | Poses a fire risk if handled near open flames or ignition sources. | Thermal |
The Core Directive: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment, but an integrated system that provides a barrier between you and the chemical hazard.[7] The selection of PPE must directly address the risks identified above.
Eye and Face Protection: The First Line of Defense
Given the risk of serious eye irritation from airborne particulates, standard safety glasses are insufficient.[5]
-
Required PPE: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[3][4]
-
Causality: Goggles provide a full seal around the eyes, protecting them from dust that can easily bypass the gaps in standard safety glasses. In operations with a higher risk of splashing, such as during dissolution or transfer, a face shield should be worn in conjunction with goggles for full facial protection.[8]
Hand Protection: Preventing Dermal Absorption
To prevent skin contact and absorption, selection of the correct gloves is paramount.
-
Required PPE: Chemical-resistant nitrile gloves.
-
Causality & Protocol: Nitrile provides excellent resistance to a wide range of chemicals and is less likely to cause allergic reactions than latex.
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent contamination, remove gloves by peeling them off from the cuff downwards, turning them inside out without touching the exterior surface with your bare skin.
-
Disposal: Dispose of used gloves immediately in the designated solid hazardous waste container.[9] Never reuse disposable gloves.
-
Respiratory Protection: Mitigating Inhalation Risk
Because this compound is a fine powder, preventing inhalation is a critical safety objective. All weighing and handling of the solid should be performed within a certified chemical fume hood or a ventilated enclosure to minimize airborne dust.
-
Required PPE: A NIOSH-approved N95 dust respirator is the minimum requirement when handling the powder outside of a fume hood (a scenario that should be avoided).
-
Causality: An N95 respirator is designed to filter out at least 95% of airborne particles, providing a necessary barrier against inhaling the fine dust of the compound. For large spills or situations with significant dust generation, a higher level of respiratory protection, such as a full-face respirator, may be necessary.[3][10]
Body Protection: Shielding Against Contamination
A lab coat is not just for appearances; it is a critical barrier that protects your skin and personal clothing from contamination.
-
Required PPE: A long-sleeved lab coat, preferably with knit cuffs.
-
Causality & Protocol: The lab coat prevents incidental contact with the chemical. Long sleeves and closed-toe shoes are mandatory to cover all exposed skin.[11] For large-scale operations, disposable chemical-resistant coveralls may be appropriate.[10] Lab coats used while handling this compound should be considered contaminated and should not be worn outside of the laboratory.
Operational Plan: A Step-by-Step Handling Workflow
This protocol integrates PPE use directly into the chemical handling workflow, creating a self-validating system of safety.
dot
Caption: Workflow for Safe Handling of this compound.
-
Preparation:
-
Step 1: Designate and prepare a work area inside a certified chemical fume hood. Ensure the sash is at the appropriate working height.
-
Step 2: Gather all necessary equipment: this compound in its sealed container, appropriate glassware, spatula, and designated, labeled hazardous waste containers (one for solid, one for liquid).[9]
-
Step 3: Don all required PPE in the correct order: first the lab coat, then safety goggles, and finally gloves.
-
-
Handling:
-
Step 4: Carefully open the container and weigh the desired amount of this compound. Perform this task slowly and deliberately to minimize dust generation.
-
Step 5: Proceed with the experimental procedure (e.g., dissolution, addition to a reaction). Keep all containers covered or sealed when not in immediate use.
-
-
Cleanup & Disposal:
-
Step 6: Once finished, securely seal the primary container of this compound.
-
Step 7: Decontaminate the work surface and any reusable equipment according to your institution's standard operating procedures.
-
Step 8: Place any contaminated disposable items (e.g., weigh boats, wipes, used gloves) into the designated solid hazardous waste container.[9] Dispose of liquid waste in the appropriate labeled container.
-
Step 9: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Step 10: Wash hands thoroughly with soap and water.[3]
-
Disposal Plan: Ensuring Environmental Compliance
Improper disposal of chemical waste poses a significant environmental and safety risk.[12] All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: This includes excess chemical, contaminated weigh boats, paper towels, and all used PPE (gloves, disposable lab coats). Collect all solid waste in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: All solutions containing this compound must be collected in a separate, labeled hazardous aqueous or solvent waste container, as appropriate. Do not mix incompatible waste streams.[9]
-
Regulatory Compliance: Never dispose of this compound or its solutions down the drain.[9] All waste must be disposed of in accordance with federal, state, and local environmental regulations through your institution's Environmental Health and Safety (EHS) department.[3]
By adhering to this comprehensive safety and handling guide, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. Boc-Asp(OMe)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. echemi.com [echemi.com]
- 5. (3S)-3-(((tert-butoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid | C10H17NO6 | CID 11021202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. realsafety.org [realsafety.org]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. nspcoatings.co.uk [nspcoatings.co.uk]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
